Product packaging for 3,7-Dimethyluric Acid(Cat. No.:CAS No. 13087-49-5)

3,7-Dimethyluric Acid

Cat. No.: B082032
CAS No.: 13087-49-5
M. Wt: 196.16 g/mol
InChI Key: HMLZLHKHNBLLJD-UHFFFAOYSA-N
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Description

3,7-dimethyluric acid is an oxopurine that is 7,9-dihydro-1H-purine-2,6,8(3H)-trione substituted by methyl groups at N-3 and N-7. It has a role as a metabolite and a mouse metabolite. It is functionally related to a 7,9-dihydro-1H-purine-2,6,8(3H)-trione. It is a conjugate acid of a 3,7-dimethylurate anion.
This compound has been reported in Cunila with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4O3 B082032 3,7-Dimethyluric Acid CAS No. 13087-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyl-9H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)11(2)7(14)9-5(3)12/h1-2H3,(H,8,13)(H,9,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLZLHKHNBLLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156769
Record name 3,7-Dimethyluric acid
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Molecular Weight

196.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 3,7-Dimethyluric acid
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CAS No.

13087-49-5
Record name 3,7-Dimethyluric acid
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Record name 3,7-Dimethyluric acid
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Record name 3,7-Dimethyluric acid
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Record name 3,7-DIMETHYLURIC ACID
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Record name 3,7-Dimethyluric acid
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URL http://www.hmdb.ca/metabolites/HMDB0001982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Theobromine to 3,7-Dimethyluric Acid: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biosynthetic pathway converting theobromine (B1682246) (3,7-dimethylxanthine) into its metabolite, 3,7-dimethyluric acid. Theobromine, a prominent methylxanthine found in cocoa and chocolate products, undergoes hepatic metabolism, and understanding this process is crucial for assessing its pharmacological and toxicological profile. This document details the enzymatic reactions, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers investigating this metabolic pathway.

Core Signaling Pathway: Theobromine Metabolism

The conversion of theobromine to this compound is a two-step process primarily occurring in the liver. The initial and rate-limiting step is the C8-hydroxylation of theobromine, catalyzed by cytochrome P450 (CYP) enzymes. Subsequently, the intermediate is converted to this compound.

The primary enzymes implicated in the C8-hydroxylation of theobromine are CYP1A2 and CYP2E1.[1] Studies utilizing human liver microsomes and recombinant CYP enzymes have demonstrated that CYP2E1 is almost exclusively responsible for the conversion of theobromine to this compound.[1] While CYP1A2 is involved in the N-demethylation of theobromine to 7-methylxanthine, its role in the formation of this compound is considered minimal.[1]

The second step of the pathway involves the oxidation of the hydroxylated intermediate to this compound. While not explicitly detailed for this specific reaction in the provided context, the analogous conversion of other xanthines to uric acid derivatives is mediated by xanthine (B1682287) oxidase/dehydrogenase.

Theobromine_Metabolism cluster_cytochromes Cytochrome P450 Enzymes (Hepatic Microsomes) Theobromine Theobromine (3,7-Dimethylxanthine) 3,7-DMU This compound Theobromine->3,7-DMU C8-Hydroxylation CYP2E1 CYP2E1 CYP2E1->Theobromine Catalyzes CYP1A2 CYP1A2 (Minor Role)

Biosynthetic pathway of this compound from theobromine.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on theobromine metabolism, providing insights into enzyme kinetics and the relative contributions of different CYP isoforms.

Table 1: Kinetic Parameters of Recombinant Human CYP Enzymes for Theobromine Metabolism

EnzymeMetaboliteApparent Km (mM)
CYP1A27-Methylxanthine4.2
CYP2E17-Methylxanthine3.4

Data sourced from a study on human hepatic theobromine metabolism.[1]

Table 2: Inhibition of Theobromine Metabolism in Human Liver Microsomes

Inhibitor (Target Enzyme)MetaboliteApproximate Inhibition (%)
Diethyldithiocarbamate (CYP2E1)3-Methylxanthine55-60
Diethyldithiocarbamate (CYP2E1)7-Methylxanthine35-55
Diethyldithiocarbamate (CYP2E1)This compound85
4-Nitrophenol (CYP2E1)3-Methylxanthine55-60
4-Nitrophenol (CYP2E1)7-Methylxanthine35-55
4-Nitrophenol (CYP2E1)This compound85
Furafylline (CYP1A2)7-Methylxanthine0-65

Data reflects the percentage decrease in the formation of theobromine metabolites in the presence of selective CYP inhibitors.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis from theobromine.

In Vitro Metabolism of Theobromine using Human Liver Microsomes

This protocol outlines the general procedure for assessing the metabolism of theobromine in human liver microsomes.

Materials:

  • Human liver microsomes (pooled or from individual donors)

  • Theobromine solution (in a suitable solvent, e.g., DMSO)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Terminating solvent (e.g., acetonitrile (B52724) or methanol)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein), potassium phosphate buffer, and the theobromine solution at the desired concentration. The final volume should be pre-determined (e.g., 200 µL).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH to the incubation mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Terminate the reaction by adding a cold terminating solvent (e.g., 2 volumes of acetonitrile). This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube for analysis.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing Prep Prepare Incubation Mixture (Microsomes, Buffer, Theobromine) PreIncubate Pre-incubate at 37°C Prep->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with Solvent Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis HPLC-UV/MS Analysis Collect->Analysis

Experimental workflow for in vitro theobromine metabolism.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the separation and quantification of theobromine and its metabolites.

Instrumentation and Columns:

  • An HPLC system equipped with a UV detector or a mass spectrometer (MS).

  • A C18 reversed-phase column is commonly used.

Mobile Phase:

  • A typical mobile phase consists of a mixture of an aqueous component (e.g., water with a small percentage of acid like formic acid or acetic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol).

  • The elution can be isocratic (constant mobile phase composition) or gradient (changing mobile phase composition over time).

General Procedure:

  • Sample Preparation: The supernatant collected from the in vitro metabolism assay is typically injected directly or after appropriate dilution.

  • Injection: Inject a fixed volume of the sample onto the HPLC column.

  • Chromatographic Separation: The analytes are separated on the C18 column based on their hydrophobicity. Theobromine and its metabolites will elute at different retention times.

  • Detection:

    • UV Detection: Monitor the column effluent at a wavelength where theobromine and its metabolites absorb, typically around 270-280 nm.

    • Mass Spectrometry (MS) Detection: An MS detector provides higher selectivity and sensitivity, allowing for the confirmation of the identity of the metabolites based on their mass-to-charge ratio (m/z).

  • Quantification: Create a standard curve using known concentrations of authentic this compound standard. The concentration of the metabolite in the experimental samples is then determined by comparing its peak area to the standard curve.

Conclusion

The biosynthesis of this compound from theobromine is a key metabolic pathway mediated primarily by the cytochrome P450 enzyme CYP2E1. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers in pharmacology, toxicology, and drug development to further investigate the metabolism of theobromine and its implications for human health. The provided methodologies can be adapted and optimized for specific research questions, contributing to a deeper understanding of methylxanthine metabolism.

References

The Role of 3,7-Dimethyluric Acid in Caffeine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation, metabolic fate, and analytical determination of 3,7-dimethyluric acid, a key metabolite in the complex pathway of caffeine (B1668208) metabolism. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the enzymatic processes involved, quantitative metabolic data, and explicit experimental protocols for its study.

Introduction: The Metabolic Journey of Caffeine

Caffeine (1,3,7-trimethylxanthine), a widely consumed psychoactive substance, undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. The biotransformation of caffeine results in a diverse array of metabolites, with the major initial pathways involving demethylation to paraxanthine, theobromine (B1682246), and theophylline. This compound emerges as a downstream product, primarily arising from the oxidation of theobromine (3,7-dimethylxanthine). Understanding the complete metabolic profile of caffeine, including the formation of metabolites like this compound, is crucial for assessing its physiological effects, inter-individual variability in metabolism, and potential drug interactions.

The Formation and Significance of this compound

This compound is an oxopurine metabolite formed through the C8-oxidation of theobromine. Theobromine itself is a significant primary metabolite of caffeine, accounting for approximately 12% of the initial caffeine dose in humans[1]. The subsequent conversion of theobromine to this compound is a minor pathway in humans, with about 1-5% of a theobromine dose being excreted as this metabolite.

The primary enzyme responsible for the demethylation of caffeine to its main metabolites, including theobromine, is cytochrome P450 1A2 (CYP1A2) . This enzyme is also implicated in the further metabolism of theobromine. While CYP1A2 is a key player, other enzymes may also contribute to the overall metabolic cascade.

Quantitative Data on Caffeine and Theobromine Metabolism

The following tables summarize the quantitative data on the urinary excretion of caffeine and theobromine metabolites in humans, providing a clear comparison of the relative importance of different metabolic pathways.

Table 1: Urinary Excretion of Caffeine and its Primary Metabolites in Humans

MetaboliteAbbreviationPercentage of Ingested Caffeine Dose
ParaxanthinePX~84%
TheobromineTB~12%
TheophyllineTP~4%

Data compiled from various pharmacokinetic studies.

Table 2: Urinary Excretion Profile of Theobromine Metabolites in Humans

MetaboliteAbbreviationPercentage of Ingested Theobromine Dose
7-Methylxanthine7-MX21.5%
3-Methylxanthine3-MX6.2%
This compound3,7-DMU4.5%
Unchanged TheobromineTB6.3%

Data represents a summary from studies investigating theobromine metabolism.

Signaling and Metabolic Pathways

The metabolic transformation of caffeine is a multi-step process involving several key enzymes. The following diagram illustrates the primary pathway leading to the formation of this compound.

Caffeine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (N1-demethylation) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (N3-demethylation) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (N7-demethylation) DMU This compound Theobromine->DMU CYP1A2 (C8-oxidation)

Caffeine Metabolism Pathway to this compound

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and related caffeine metabolites in biological matrices, as well as an in vitro protocol for studying theobromine metabolism.

Analysis of Caffeine Metabolites in Urine by HPLC-UV

This protocol describes a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the simultaneous quantification of caffeine and its major metabolites in human urine.

5.1.1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 3000 x g for 10 minutes to remove particulate matter.

  • To 1 mL of the supernatant, add an internal standard (e.g., 7-(β-hydroxypropyl)theophylline).

  • Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the urine sample.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

5.1.2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 280 nm.

Analysis of this compound in Plasma by LC-MS/MS

This protocol details a more sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

5.2.1. Sample Preparation

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., ¹³C-labeled this compound) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

5.2.2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable C18 or HILIC column for polar compound retention.

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

In Vitro Metabolism of Theobromine using Human Liver Microsomes

This protocol outlines an in vitro experiment to study the conversion of theobromine to this compound using human liver microsomes.

5.3.1. Incubation Procedure

  • Prepare a reaction mixture in a microcentrifuge tube on ice containing:

    • Phosphate buffer (pH 7.4)

    • Human liver microsomes (final concentration 0.5 mg/mL)

    • Theobromine (substrate, at various concentrations to determine kinetics)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubate at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant for the presence of this compound using the LC-MS/MS method described above.

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of a typical in vitro metabolism study and the subsequent analytical workflow for metabolite identification and quantification.

Experimental_Workflow cluster_InVitro In Vitro Metabolism Study cluster_Analysis Sample Analysis A Prepare Reaction Mixture (Microsomes, Buffer, Theobromine) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C C->D E Terminate Reaction (Acetonitrile) D->E F Centrifuge to Remove Protein E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Processing and Quantification H->I

Workflow for In Vitro Metabolism and Analysis

Conclusion

This compound is an integral, albeit minor, component of the caffeine metabolic network. Its formation via the oxidation of theobromine, primarily mediated by CYP1A2, highlights the complexity of xenobiotic biotransformation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the nuances of caffeine metabolism, explore potential enzymatic pathways, and develop robust analytical methods for its comprehensive assessment. A thorough understanding of these metabolic pathways is essential for advancing our knowledge of the physiological effects of caffeine and for the development of safer and more effective therapeutic agents.

References

3,7-Dimethyluric Acid: A Technical Guide to its Role as a Metabolite of Dietary Methylxanthines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,7-dimethyluric acid, a significant metabolite of the dietary methylxanthines theobromine (B1682246) and theophylline (B1681296). The document details the metabolic pathways, involved enzymes, and quantitative data related to its formation and excretion. Furthermore, it offers detailed experimental protocols for the analysis of this compound in biological matrices and discusses the influence of genetic polymorphisms on methylxanthine metabolism. This guide is intended to be a valuable resource for researchers and professionals in pharmacology, toxicology, and drug development.

Introduction

Methylxanthines, such as caffeine (B1668208), theobromine, and theophylline, are widely consumed psychoactive substances found in beverages like coffee, tea, and cocoa products. Their metabolism in the human body is a complex process involving a series of enzymatic reactions, primarily in the liver, leading to the formation of numerous metabolites. One such metabolite is this compound (3,7-DMU), a derivative of uric acid. While not a primary metabolite of caffeine, it is a notable product of theobromine and theophylline metabolism.[1] Understanding the formation and fate of this compound is crucial for a complete picture of methylxanthine pharmacokinetics and for assessing potential physiological effects.

Metabolic Pathways of Dietary Methylxanthines

The biotransformation of dietary methylxanthines is a multi-step process predominantly carried out by cytochrome P450 (CYP) enzymes, with CYP1A2 playing a major role, and to a lesser extent, CYP2E1.[2][3] Xanthine oxidase is another key enzyme involved in the final oxidation steps.[4]

Theobromine Metabolism

Theobromine (3,7-dimethylxanthine) is a primary methylxanthine found in cocoa. Its metabolism leads to several metabolites, with this compound being a direct oxidation product.[4] The major metabolic routes for theobromine in humans are N-demethylation to 7-methylxanthine (B127787) and 3-methylxanthine.[5] A smaller fraction of theobromine is oxidized to this compound.[5]

Theophylline Metabolism

Theophylline (1,3-dimethylxanthine), another dietary methylxanthine, also contributes to the body's pool of this compound, although it is structurally an isomer of theobromine. The primary metabolic pathway for theophylline is 8-hydroxylation to 1,3-dimethyluric acid, a reaction also catalyzed by CYP1A2 and CYP2E1.[2][6]

Caffeine Metabolism

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed methylxanthine. Its metabolism is more complex, with the initial step being demethylation to one of three dimethylxanthines: paraxanthine (B195701) (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine).[7] While theobromine and theophylline are minor products of caffeine demethylation, their subsequent metabolism contributes to the formation of this compound.[7]

Methylxanthine_Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2/CYP2E1 (N7-demethylation) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2/CYP2E1 (N7-demethylation) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (N3-demethylation) DMU_37 This compound Theobromine->DMU_37 Xanthine Oxidase Other_Metabolites Other Metabolites Theobromine->Other_Metabolites CYP1A2 DMU_13 1,3-Dimethyluric Acid Theophylline->DMU_13 CYP1A2/CYP2E1 Theophylline->Other_Metabolites CYP1A2 Paraxanthine->Other_Metabolites CYP1A2, NAT2, XO

Metabolic pathways of major dietary methylxanthines.

Quantitative Data

The quantitative disposition of methylxanthine metabolites is crucial for understanding their physiological impact. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of Parent Methylxanthines in Humans
CompoundHalf-life (t½)Plasma Clearance (CL)Volume of Distribution (Vd)
Caffeine2.5 - 5 hours1.3 ± 0.4 ml/min/kg-
Theobromine6 - 8 hours113.8 ± 6.8 ml/min59.9 ± 7.8 L
Theophylline6.2 hours0.93 ml/min/kg0.44 L/kg
Table 2: Urinary Excretion of Theobromine and its Metabolites in Humans
MetabolitePercentage of Total Urinary Metabolites
7-Methylxanthine34 - 48%
Unchanged Theobromine21%
3-Methylxanthine20 - 21%
7-Methyluric acid7 - 12%
6-amino-5-[N-methylformylamino]-1-methyluracil6 - 9%
This compound 1 - 1.3%

Data based on studies of urinary excretion following theobromine administration.[5][8]

Experimental Protocols

Accurate quantification of this compound and other methylxanthine metabolites is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples

SPE_Workflow start Start: Urine Sample (1 mL) acidify Acidify with Phosphate (B84403) Buffer (pH 6.8) start->acidify precipitate Precipitate with Acetonitrile (B52724) (1 mL) acidify->precipitate centrifuge Centrifuge (10 min @ 2500 rpm) precipitate->centrifuge condition Condition C18 SPE Column (Methanol then Water) centrifuge->condition load Load Supernatant onto SPE Column condition->load dry Dry the Column load->dry elute Elute with Methanol (B129727) (1 mL) dry->elute analyze Analyze Eluate by HPLC or LC-MS/MS elute->analyze

Workflow for Solid-Phase Extraction of methylxanthines.

Protocol:

  • Sample Collection: Collect 24-hour urine samples and store them frozen at -20°C until analysis.

  • Initial Preparation: Thaw the urine sample. Take 1 mL of the urine sample and acidify it with 1 mL of phosphate buffer (pH 6.8).

  • Protein Precipitation: Add 1 mL of acetonitrile to the acidified urine, vortex, and then centrifuge for 10 minutes at 2500 rpm to precipitate proteins.[9]

  • SPE Column Conditioning: Condition a C18 SPE cartridge (500 mg, 3 mL) by washing it with 2 mL of methanol followed by 2 mL of water.[9]

  • Sample Loading: Pass the supernatant from the centrifuged sample through the conditioned SPE column.[9]

  • Drying: Dry the SPE column thoroughly.[9]

  • Elution: Elute the retained methylxanthines and their metabolites with 1 mL of methanol.[9]

  • Analysis: The eluate is now ready for analysis by HPLC or LC-MS/MS.

HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., LiChrosorb RP-18, 5 µm particle size) is commonly used.[10]

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of an aqueous solution of 0.05% trifluoroacetic acid (Solvent A) and acetonitrile (Solvent B).[10]

  • Detection: UV detection at 275 nm is optimal for most methylxanthines, including this compound.[9]

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve prepared with known concentrations of this compound and other methylxanthine standards.

LC-MS/MS Analysis

For higher sensitivity and specificity, LC-MS/MS is the preferred method.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used for methylxanthines.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each analyte. For this compound, a common transition is m/z 197.1 -> [fragment ion].[11]

  • Internal Standards: The use of stable isotope-labeled internal standards is recommended for accurate quantification to correct for matrix effects and variations in instrument response.

Genetic Polymorphisms and Their Impact

The activity of the enzymes responsible for methylxanthine metabolism, particularly CYP1A2 and N-acetyltransferase 2 (NAT2), can vary significantly among individuals due to genetic polymorphisms.[12]

  • CYP1A2: Variations in the CYP1A2 gene can classify individuals as "fast" or "slow" metabolizers of caffeine and other substrates. This can influence the rate of formation of the primary dimethylxanthine metabolites and, consequently, the downstream metabolites like this compound.

  • NAT2: The NAT2 gene polymorphism affects the activity of N-acetyltransferase 2, an enzyme involved in the metabolism of paraxanthine. This can indirectly influence the overall metabolic profile of caffeine.

Genetic_Influence Polymorphisms Genetic Polymorphisms (e.g., CYP1A2, NAT2) Enzyme_Activity Altered Enzyme Activity Polymorphisms->Enzyme_Activity Metabolism_Rate Variable Rate of Methylxanthine Metabolism Enzyme_Activity->Metabolism_Rate Metabolite_Profile Altered Metabolite Profile (including 3,7-DMU levels) Metabolism_Rate->Metabolite_Profile Response Variable Pharmacological and Toxicological Response Metabolite_Profile->Response

Influence of genetic polymorphisms on methylxanthine metabolism.

Conclusion

This compound is a consistent, albeit minor, metabolite of dietary theobromine and theophylline. Its formation is intrinsically linked to the broader metabolic pathways of all major dietary methylxanthines. The quantification of this compound, alongside other metabolites, provides valuable insights into an individual's methylxanthine metabolism, which can be influenced by genetic factors. The experimental protocols outlined in this guide offer a robust framework for the accurate analysis of this and other related compounds, aiding in further research into the complex interplay between diet, genetics, and drug metabolism.

References

The Biological Significance of 3,7-Dimethyluric Acid in Humans: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3,7-Dimethyluric acid (3,7-DMU), a methyl derivative of uric acid, is a key metabolite in human physiology, primarily arising from the hepatic metabolism of the dietary methylxanthines theobromine (B1682246) and caffeine[1][2]. Found in human urine, its presence and concentration are direct indicators of the intake and metabolic processing of common dietary components such as chocolate, coffee, and tea[1]. While not known to possess significant intrinsic biological activity, the study of this compound is of considerable importance in the fields of clinical chemistry, pharmacology, and nutritional science. Its quantification serves as a valuable biomarker for assessing the activity of key drug-metabolizing enzymes, understanding individual variations in xenobiotic metabolism, and potentially linking dietary habits to certain pathological conditions[1]. This technical guide provides a comprehensive overview of the biological significance of this compound in humans, detailing its metabolic pathways, quantitative data in human populations, and the experimental protocols for its analysis.

Introduction

This compound is an oxopurine, structurally a 7,9-dihydro-1H-purine-2,6,8(3H)-trione substituted by methyl groups at the N-3 and N-7 positions[3]. In humans, it is an endogenous metabolite derived from exogenous precursors, namely theobromine (3,7-dimethylxanthine) and, to a lesser extent, caffeine (B1668208) (1,3,7-trimethylxanthine)[1][3]. Theobromine is the principal alkaloid in cocoa and chocolate, while caffeine is abundant in coffee, tea, and many soft drinks[4][5]. The biological significance of this compound is therefore intrinsically linked to the metabolism of these widely consumed dietary compounds.

Metabolic Pathways Involving this compound

The formation of this compound is a downstream event in the complex metabolic network of methylxanthines. The primary pathway involves the oxidation of theobromine.

Theobromine Metabolism

Theobromine, absorbed from the gastrointestinal tract, undergoes hepatic metabolism. A key step in its biotransformation is the oxidation at the C8 position, catalyzed by xanthine (B1682287) dehydrogenase/oxidase, to form this compound. This is a significant route for theobromine clearance.

Caffeine Metabolism

Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 through a series of demethylations to paraxanthine, theobromine, and theophylline[5]. The theobromine formed from caffeine metabolism can then be further oxidized to this compound[6].

The following diagram illustrates the central role of this compound in the metabolic cascade of theobromine and caffeine.

Methylxanthine Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 DMU_37 This compound Theobromine->DMU_37 Xanthine Oxidase Other_Metabolites Other Metabolites Theobromine->Other_Metabolites Paraxanthine->Other_Metabolites Theophylline->Other_Metabolites Biomarker Logic Diet Dietary Intake (Chocolate, Coffee, Tea) Metabolism Hepatic Metabolism (CYP1A2, Xanthine Oxidase) Diet->Metabolism DMU_37 This compound (in Urine) Metabolism->DMU_37 Biomarker Biomarker For: - Dietary Intake - Enzyme Activity - Potential Disease Association DMU_37->Biomarker Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collect Urine Collection Centrifuge Centrifugation Collect->Centrifuge Dilute Dilution & Internal Standard Spiking Centrifuge->Dilute Filter Filtration Dilute->Filter LC LC Separation (Reversed-Phase) Filter->LC MS MS/MS Detection (MRM) LC->MS Quantify Quantification (Calibration Curve) MS->Quantify Report Reporting Results Quantify->Report

References

The Discovery and History of 3,7-Dimethyluric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7-Dimethyluric acid, a significant metabolite of theobromine (B1682246) and a minor metabolite of caffeine (B1668208), holds a key position in the study of methylxanthine metabolism. Its presence and concentration in biological fluids are indicative of the metabolic pathways of these widely consumed alkaloids. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological relevance of this compound. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of its metabolic pathway, to serve as a valuable resource for researchers in pharmacology, drug development, and metabolic studies.

Introduction

This compound, systematically named 3,7-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, is an oxopurine and a member of the xanthine (B1682287) class of organic compounds.[1][2] As a downstream metabolite of theobromine and caffeine, its study is integral to understanding the pharmacokinetics of these common stimulants.[3] This document details the historical context of its discovery within the broader field of purine (B94841) chemistry, its key physicochemical characteristics, and its metabolic fate.

History of Discovery

While a singular definitive publication detailing the first isolation or synthesis of this compound is not readily apparent in contemporary databases, its discovery is intrinsically linked to the foundational work on purine chemistry by Hermann Emil Fischer and Wilhelm Traube at the turn of the 20th century.

Emil Fischer, a Nobel laureate, was instrumental in elucidating the structures of numerous purines, including uric acid, xanthine, caffeine, and theobromine, between 1881 and 1882.[4][5] His work established the fundamental chemical framework of this class of compounds.

Concurrently, Wilhelm Traube developed a versatile method for synthesizing purine derivatives, now known as the Traube purine synthesis, first published in 1900.[1] This synthetic route, which involves the cyclization of a substituted diaminopyrimidine with a one-carbon unit, provided a rational approach to creating a wide array of purine structures and remains a cornerstone of purine chemistry.[2][3] The chemical principles established by Fischer and the synthetic methodologies developed by Traube laid the essential groundwork for the eventual identification and synthesis of methylated uric acid derivatives like this compound.

The biological significance of this compound was later uncovered through studies on the metabolism of methylxanthines. It was identified as a urinary metabolite of theobromine, formed through the action of xanthine oxidase.[5] Its presence, albeit in smaller quantities, in the metabolic cascade of caffeine has also been confirmed.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₇H₈N₄O₃[6]
Molecular Weight 196.16 g/mol [6]
IUPAC Name 3,7-dimethyl-9H-purine-2,6,8-trione[6]
Synonyms 3,7-DMU, Oxytheobromine[6]
CAS Number 13087-49-5[6]
Physical Description Solid[6]
Melting Point ≥300 °C[7]
logP -1.33[6]
pKa (strongest acidic) 8.13[8]
pKa (strongest basic) -6.02[8]
Collision Cross Section 133.95 Ų ([M-H]⁻)[6]
Polar Surface Area 81.75 Ų[8]

Metabolic Pathway

This compound is primarily formed in humans from the metabolism of theobromine. Theobromine, a major alkaloid in cocoa and a metabolite of caffeine, is oxidized at the C8 position by the enzyme xanthine dehydrogenase/oxidase to yield this compound.[5][9]

Metabolic Pathway of this compound Theobromine Theobromine (3,7-Dimethylxanthine) DimethyluricAcid This compound Theobromine->DimethyluricAcid Xanthine Dehydrogenase/ Oxidase

Metabolic conversion of Theobromine to this compound.

Experimental Protocols

Synthesis of this compound via Traube Purine Synthesis (Generalized Protocol)

The Traube purine synthesis provides a versatile method for the synthesis of purine derivatives.[1][2][3] A generalized protocol adaptable for the synthesis of this compound is outlined below, starting from a suitably substituted pyrimidine.

Principle: This synthesis involves the nitrosation of a 4-amino-6-hydroxypyrimidine (B372064) derivative, followed by reduction of the nitroso group to an amino group, and subsequent ring closure with a one-carbon source to form the imidazole (B134444) ring of the purine.

Materials:

  • 4-amino-1,3-dimethyl-2,6-dioxopyrimidine (or a similar precursor)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ammonium (B1175870) sulfide (B99878) ((NH₄)₂S) or other reducing agent

  • Formic acid (HCOOH) or a derivative (e.g., chlorocarbonic ester)

  • Appropriate solvents (e.g., water, ethanol)

Procedure:

  • Nitrosation: Dissolve the starting 4-aminopyrimidine (B60600) derivative in an acidic solution (e.g., dilute HCl). Cool the solution in an ice bath and add a solution of sodium nitrite dropwise with stirring. The formation of a colored precipitate (the 5-nitroso derivative) indicates the progression of the reaction.

  • Reduction: Isolate the 5-nitroso derivative by filtration and wash with cold water. Suspend the product in a suitable solvent and add a reducing agent, such as ammonium sulfide, to reduce the nitroso group to an amino group, yielding a 4,5-diaminopyrimidine (B145471) derivative.

  • Ring Closure: Isolate the 4,5-diaminopyrimidine and react it with a one-carbon source, such as formic acid, under reflux conditions. This step facilitates the cyclization to form the fused imidazole ring, resulting in the purine scaffold of this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain pure this compound.

Traube Synthesis Workflow Start 4-Amino-1,3-dimethyl- 2,6-dioxopyrimidine Nitrosation Nitrosation (NaNO₂, HCl) Start->Nitrosation Nitroso 5-Nitroso Derivative Nitrosation->Nitroso Reduction Reduction ((NH₄)₂S) Nitroso->Reduction Diamino 4,5-Diaminopyrimidine Derivative Reduction->Diamino Cyclization Ring Closure (HCOOH, Reflux) Diamino->Cyclization Product This compound Cyclization->Product

Generalized workflow for the Traube synthesis of this compound.
Quantification of this compound in Biological Fluids by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound and other methylxanthines in biological samples such as urine and plasma.[5]

Principle: This method utilizes reverse-phase HPLC to separate the analytes based on their polarity, followed by UV detection for quantification.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A mixture of an aqueous buffer (e.g., acetate (B1210297) buffer, pH 3.5) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

  • This compound analytical standard

  • Internal standard (e.g., isocaffeine)

  • Solid-phase extraction (SPE) cartridges for sample clean-up

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the biological sample (e.g., urine, plasma) onto the cartridge.

    • Wash the cartridge with water to remove interfering hydrophilic compounds.

    • Elute the analytes with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the prepared sample onto the column.

    • Run a gradient or isocratic elution program to separate this compound from other components. An example of a gradient could be starting with a low percentage of organic modifier and increasing it over time.

    • Detect the eluting compounds using a UV detector at a wavelength of approximately 280 nm.

  • Quantification:

    • Prepare a calibration curve using known concentrations of the this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve, using the internal standard to correct for variations in extraction and injection.

HPLC Analysis Workflow Sample Biological Sample (Urine/Plasma) SPE Solid-Phase Extraction (SPE) Sample->SPE Extract Purified Extract SPE->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC Detection UV Detection (~280 nm) HPLC->Detection Quantification Quantification Detection->Quantification

Workflow for the quantification of this compound by HPLC.

Conclusion

This compound, a metabolite of theobromine and caffeine, serves as a crucial biomarker in pharmacokinetic and metabolic research. Its history is rooted in the pioneering era of purine chemistry, and its modern analysis relies on established chromatographic techniques. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers engaged in the study of methylxanthine metabolism and its implications for drug development and human health.

References

The Natural Occurrence of 3,7-Dimethyluric Acid in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyluric acid, a metabolite of the methylxanthines theobromine (B1682246) and caffeine (B1668208), is a naturally occurring purine (B94841) derivative found in various biological systems. Its presence is intrinsically linked to the consumption of common dietary products such as coffee, tea, and cocoa. While often considered a minor metabolite, understanding its formation, distribution, and quantification is crucial for a comprehensive view of methylxanthine metabolism and its physiological implications. This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its metabolic pathways, quantitative data, and the experimental protocols for its analysis.

I. Metabolic Pathways of this compound Formation

This compound is not synthesized de novo in most organisms but is rather a product of the metabolic breakdown of other methylxanthines. The primary precursor is theobromine (3,7-dimethylxanthine), which itself is a major metabolite of caffeine (1,3,7-trimethylxanthine).

The formation of this compound from theobromine is primarily an oxidation reaction catalyzed by the enzyme xanthine (B1682287) oxidase.[1][2] The metabolic cascade leading to its formation is initiated by the consumption of caffeine- and theobromine-containing products.

Here is a simplified overview of the metabolic pathway:

Metabolic Pathway of this compound Formation Caffeine Caffeine (1,3,7-Trimethylxanthine) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2, CYP2E1 Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (~84%) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (~4%) DimethyluricAcid This compound Theobromine->DimethyluricAcid Xanthine Oxidase Other_Metabolites Other Metabolites Theobromine->Other_Metabolites Paraxanthine->Other_Metabolites Theophylline->Other_Metabolites

Metabolic conversion of caffeine to this compound.

II. Quantitative Data on the Occurrence of this compound

The concentration of this compound in biological fluids is generally low, reflecting its status as a minor metabolite. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound in Human Biological Fluids

Biological FluidConcentration RangeConditionReference(s)
UrineMedian: 0.73 µmol/LGeneral Population[3]
Urine~1% of ingested theobromine doseAfter theobromine intake[4]
PlasmaLow to undetectableParkinson's Disease study (low detection rate)[5]

Table 2: Occurrence of this compound in Animal Models

Animal ModelTissue/FluidObservationReference(s)
RatFecesMajor metabolite of theobromine-derived radioactivity[4]
RatUrineOxidation to this compound is greater in females[4]
Mouse-Extensive metabolism of theobromine to this metabolite[4]
Rabbit-Extensive metabolism of theobromine[4]

Table 3: Occurrence of this compound in Microorganisms

MicroorganismObservationReference(s)
Aspergillus sydowii PT-2Detected as a metabolite of theobromine degradation[1][6]
Aspergillus tamarii PT-7Detected as a metabolite of theobromine degradation[1][6]
Pseudomonas putidaDetected as a catabolite of caffeine

III. Experimental Protocols for the Analysis of this compound

The gold standard for the quantification of this compound in biological matrices is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The following is a generalized protocol synthesized from established methods for methylxanthine analysis.

Protocol: Quantification of this compound in Human Urine by HPLC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract and concentrate this compound from the urine matrix and remove interfering substances.

  • Materials:

    • Urine sample

    • Internal standard (e.g., ¹³C-labeled this compound)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

    • Centrifuge

    • Evaporator (e.g., nitrogen stream)

  • Procedure:

    • Thaw frozen urine samples and centrifuge to remove particulate matter.

    • Spike a known volume of the urine supernatant with the internal standard solution.

    • Condition the SPE cartridge by passing methanol followed by water.

    • Load the spiked urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove hydrophilic impurities.

    • Elute the analyte and internal standard with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

SPE Workflow for this compound cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Load Load Sample Spike->Load Condition Condition SPE (Methanol, Water) Condition->Load Wash Wash (Water) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC-MS/MS Analysis HPLC-MS/MS Analysis Reconstitute->HPLC-MS/MS Analysis

Workflow for solid-phase extraction of this compound.

2. HPLC-MS/MS Analysis

  • Objective: To separate this compound from other components and quantify it using mass spectrometry.

  • Instrumentation:

    • HPLC system with a reverse-phase C18 column

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions (Typical):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A time-programmed gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute analytes of varying polarities.

    • Flow Rate: 0.2-0.5 mL/min

    • Column Temperature: 30-40 °C

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Precursor ion (e.g., m/z 197) -> Product ion (e.g., m/z 169)

      • Internal Standard: Appropriate precursor and product ions for the labeled standard.

3. Data Analysis and Quantification

  • Construct a calibration curve using standards of known this compound concentrations.

  • Determine the peak area ratio of the analyte to the internal standard in both the standards and the samples.

  • Calculate the concentration of this compound in the unknown samples by interpolating from the calibration curve.

IV. Potential Signaling Pathway Interactions of Methylxanthines

While the direct interaction of this compound with specific signaling pathways is not well-documented, its precursors, caffeine and theobromine, are known to exert their physiological effects primarily through two main mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterases (PDEs).[7][8] It is plausible that this compound may have some, albeit likely weaker, activity at these targets.

Methylxanthine Signaling Pathways cluster_adenosine Adenosine Receptor Antagonism cluster_pde Phosphodiesterase (PDE) Inhibition Methylxanthines Methylxanthines (e.g., Caffeine, Theobromine) AdenosineReceptor Adenosine Receptor (A1, A2A) Methylxanthines->AdenosineReceptor Blocks binding PDE Phosphodiesterase (PDE) Methylxanthines->PDE Inhibits Downstream Effects\n(e.g., altered neurotransmitter release) Downstream Effects (e.g., altered neurotransmitter release) AdenosineReceptor->Downstream Effects\n(e.g., altered neurotransmitter release) Adenosine Adenosine Adenosine->AdenosineReceptor Binds and activates AMP AMP cAMP cAMP cAMP->AMP Hydrolysis Increased cAMP levels Increased cAMP levels Physiological Effects Physiological Effects Increased cAMP levels->Physiological Effects

General mechanisms of methylxanthine action.

Adenosine Receptor Antagonism: Adenosine is a neuromodulator that generally has inhibitory effects in the central nervous system. Methylxanthines, due to their structural similarity to adenosine, can bind to adenosine receptors (primarily A1 and A2A subtypes) and block the binding of adenosine, leading to a stimulant effect.

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP), a second messenger involved in many cellular processes. By inhibiting PDEs, methylxanthines can increase intracellular levels of cAMP, leading to various physiological effects, including smooth muscle relaxation and cardiac stimulation.[9][10] The specific affinity of this compound for different PDE isoforms is an area for further research.

V. Natural Occurrence in Plants and Microorganisms

The presence of this compound in the plant and microbial kingdoms is not as extensively studied as in animals.

  • Plants: this compound has been reported in the plant genus Cunila.[11] Further research is needed to determine its distribution in other plant species and its biosynthetic origin in these organisms.

  • Microorganisms: Certain fungi, such as Aspergillus sydowii and Aspergillus tamarii, isolated from Pu-erh tea, have been shown to degrade theobromine and produce this compound as a metabolite.[1][6] This suggests a role for microorganisms in the transformation of methylxanthines in the environment. Additionally, some bacteria like Pseudomonas putida can catabolize caffeine, with this compound being one of the intermediates.

Conclusion

This compound is a naturally occurring metabolite whose presence in biological systems is a direct consequence of the metabolism of dietary methylxanthines. While it is considered a minor metabolite in humans, its quantification provides a more complete picture of caffeine and theobromine disposition. The analytical methods for its detection are well-established, relying on the sensitivity and specificity of HPLC-MS/MS. Further research is warranted to explore its potential, if any, direct biological activities and to expand our understanding of its occurrence in the broader biological landscape, including a wider array of plant and microbial species. This knowledge will be valuable for researchers in the fields of nutrition, pharmacology, and drug development.

References

3,7-Dimethyluric Acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,7-Dimethyluric acid, a key metabolite of the widely consumed methylxanthines, theobromine (B1682246) and caffeine (B1668208). This document details its fundamental chemical and physical properties, metabolic pathways, and known biological activities. Special emphasis is placed on its role in inhibiting uric acid crystallization, a significant factor in urolithiasis. This guide also furnishes detailed experimental protocols for its analysis and discusses its potential, though currently limited, exploration in the realm of drug development.

Chemical and Physical Properties

This compound, a purine (B94841) derivative, is characterized by the following properties.

PropertyValueSource(s)
CAS Number 13087-49-5
Molecular Formula C₇H₈N₄O₃
Molecular Weight 196.16 g/mol
IUPAC Name 3,7-dimethyl-9H-purine-2,6,8-trione
Synonyms 3,7-DMU, Oxytheobromine
Appearance Solid[1]
LogP -1.33[1]

Metabolism and Biosynthesis

This compound is not synthesized endogenously in humans but is a metabolic byproduct of dietary methylxanthines. The primary precursor to this compound is theobromine, which is found in cocoa and chocolate. Caffeine is also a significant source, as it can be metabolized to theobromine.

The biosynthesis from theobromine is primarily catalyzed by the enzyme xanthine (B1682287) dehydrogenase/oxidase in the liver.[2] This conversion involves the oxidation of theobromine. The cytochrome P450 enzyme system also plays a role in the metabolism of theobromine, which can lead to the formation of this compound.

metabolic_pathway Theobromine Theobromine This compound This compound Theobromine->this compound Oxidation Xanthine Dehydrogenase/Oxidase Xanthine Dehydrogenase/Oxidase Xanthine Dehydrogenase/Oxidase->this compound

Caption: Metabolic conversion of Theobromine to this compound.

Biological Activity and Potential Therapeutic Relevance

The most well-documented biological activity of this compound is its ability to inhibit the crystallization of uric acid. This is of significant interest in the context of urolithiasis (kidney stone formation).

Inhibition of Uric Acid Crystallization

Studies have demonstrated that this compound can delay the formation of uric acid crystals. It is hypothesized that due to its structural similarity to uric acid, it may interfere with the crystal lattice formation, thereby reducing the rate of crystal growth. This inhibitory effect is a subject of ongoing research for the prevention and management of uric acid-related kidney stones.

Other Potential Pharmacological Effects

While the primary focus of research has been on its effects on uric acid crystallization, as a methylxanthine metabolite, there is potential for other pharmacological activities. However, there is currently limited evidence to suggest significant activity as a phosphodiesterase inhibitor or other classical methylxanthine-related effects. Further research is required to explore its broader pharmacological profile.

Experimental Protocols

Analysis of this compound in Biological Samples

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in biological matrices such as urine.

Objective: To provide a general workflow for the determination of this compound in a urine sample using HPLC with UV detection.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Centrifugation Centrifugation to remove particulates Urine_Sample->Centrifugation SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Centrifugation->SPE Elution Elution of Analyte SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation Injection Injection into HPLC System Evaporation->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection UV Detection (e.g., 280 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification using Standard Curve Chromatogram->Quantification

Caption: General experimental workflow for HPLC analysis of this compound.

Detailed Steps:

  • Sample Preparation:

    • Collect a urine sample and centrifuge to remove any solid debris.

    • Condition a solid-phase extraction (SPE) C18 cartridge with methanol (B129727) followed by water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the this compound with a suitable organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions (Illustrative Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.5) and an organic modifier (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at approximately 280 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Role in Drug Development

The direct application of this compound as a therapeutic agent is not yet established. Its primary relevance to drug development currently lies in its role as a biomarker for caffeine and theobromine metabolism. Understanding the metabolic profile of these widely consumed substances, including the formation of this compound, is crucial in drug interaction studies and in assessing the activity of drug-metabolizing enzymes like CYP1A2 and xanthine oxidase.

Further investigation into its inhibitory effects on uric acid crystallization may open avenues for its consideration as a lead compound for the development of new treatments for urolithiasis.

Conclusion

This compound is a significant metabolite of dietary methylxanthines with a well-defined role in human metabolism. Its established ability to inhibit uric acid crystallization presents a promising area for future research, particularly in the context of preventing kidney stone formation. While its direct therapeutic applications are currently limited, its importance as a biomarker in metabolic and drug interaction studies is clear. This guide provides a foundational understanding for researchers and professionals in the fields of pharmacology, drug metabolism, and urology.

References

Methodological & Application

Application Note: Quantification of 3,7-Dimethyluric Acid in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 3,7-Dimethyluric Acid in human plasma. This compound, a metabolite of theobromine (B1682246) and a minor metabolite of caffeine, is a relevant biomarker for studying methylxanthine metabolism. The described method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification, making it suitable for pharmacokinetic and metabolomic studies.

Introduction

This compound is a purine (B94841) derivative formed during the metabolism of methylxanthines, primarily theobromine, which is abundant in cocoa products.[1] Its quantification in human plasma is essential for understanding the metabolic pathways of dietary methylxanthines and their physiological effects. HPLC-MS/MS offers the high selectivity and sensitivity required to distinguish and quantify this compound from other structurally similar endogenous compounds in complex biological matrices like plasma. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • 1,7-Dimethyluric Acid-d3 (or other suitable stable isotope-labeled analog) as Internal Standard (IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Deionized water

Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu LC-20AD, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX 5500, Agilent 6470).

  • Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is recommended for good retention and separation of polar metabolites.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the Internal Standard (IS) by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

Protocols

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Method
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow (Desolvation): 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 197.06169.0515025
This compound (Qualifier) 197.06140.0315035
1,7-Dimethyluric Acid-d3 (IS) 200.08172.0715025

Data Presentation

Table 1: Calibration Curve and Linearity
AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low 5< 10%< 12%90 - 110%
Medium 100< 10%< 12%90 - 110%
High 800< 10%< 12%90 - 110%
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low 5> 85%< 15%
High 800> 85%< 15%

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (300 µL Acetonitrile) add_is->protein_precipitation vortex_1 Vortex protein_precipitation->vortex_1 centrifuge Centrifuge vortex_1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection c18_column C18 Separation hplc_injection->c18_column esi_source Electrospray Ionization c18_column->esi_source triple_quad Triple Quadrupole MS (MRM Mode) esi_source->triple_quad data_acquisition Data Acquisition triple_quad->data_acquisition

Caption: Experimental workflow for the quantification of this compound.

G Theobromine Theobromine Xanthine_Oxidase Xanthine Oxidase Theobromine->Xanthine_Oxidase DMU_3_7 This compound Other_Metabolites Other Metabolites DMU_3_7->Other_Metabolites Xanthine_Oxidase->DMU_3_7 Caffeine Caffeine Caffeine->Theobromine ~12% Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% Theophylline Theophylline Caffeine->Theophylline ~4% CYP1A2 CYP1A2 Caffeine->CYP1A2 DMU_1_7 1,7-Dimethyluric Acid Paraxanthine->DMU_1_7 DMU_1_3 1,3-Dimethyluric Acid Theophylline->DMU_1_3 DMU_1_7->Other_Metabolites DMU_1_3->Other_Metabolites CYP1A2->Theobromine CYP1A2->Paraxanthine CYP1A2->Theophylline

Caption: Simplified metabolic pathway of methylxanthines leading to dimethyluric acids.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation, coupled with the high selectivity and sensitivity of tandem mass spectrometry, ensures accurate and precise results. This method is well-suited for clinical and preclinical research aimed at understanding methylxanthine metabolism.

References

Analytical method for 3,7-Dimethyluric Acid detection in urine samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Analysis of 3,7-Dimethyluric Acid in Human Urine

Abstract

This application note describes a robust and sensitive method for the quantification of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a metabolite of theobromine (B1682246) and caffeine (B1668208), serves as a potential biomarker for dietary intake and metabolic activity.[1] The presented protocol outlines procedures for sample collection, preparation, and LC-MS/MS analysis, providing a reliable workflow for researchers, scientists, and drug development professionals.

Introduction

This compound is a methylxanthine metabolite found in human urine. Its concentration can be indicative of the consumption of dietary methylxanthines such as caffeine and theobromine. Accurate and precise measurement of this compound is crucial for studies in nutrition, pharmacology, and disease biomarker discovery. This note details a validated LC-MS/MS method that offers high selectivity and sensitivity for the analysis of this compound in a complex biological matrix like urine.

Experimental
Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., 13C-labeled this compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., Sep-Pak C18)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Method Validation Parameters

The analytical method was validated for linearity, limit of quantification (LOQ), accuracy, and precision. The results demonstrate the method's suitability for the intended application.

ParameterResult
Linearity (r²)> 0.995[2]
Limit of Quantification (LOQ)10–40 ng/mL[2]
Accuracy (% Recovery)85.8–109.7%[2]
Precision (%RSD)1.4–13.3%[2]

Detailed Protocols

Urine Sample Collection and Storage

To ensure sample integrity, proper collection and storage procedures are critical.

  • Collection: Collect mid-stream urine samples. For studies investigating temporal metabolic trends, timed or 24-hour urine collections may be appropriate.[3][4]

  • Preservation: If not analyzed immediately, samples should be stored at -80°C to minimize degradation of metabolites.[5] Avoid repeated freeze-thaw cycles.[5]

  • Initial Processing: Centrifuge the urine sample at a low temperature (e.g., 4°C) to remove cells and other particulate matter.[5]

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner samples and to pre-concentrate the analyte.

  • Dilution: Add 100 µL of the urine sample to 10 mL of 0.1% acetic acid containing the internal standard.[6]

  • SPE Cartridge Conditioning: Pre-activate a Sep-Pak C18 SPE cartridge.[6]

  • Sample Loading: Pass 1 mL of the diluted urine mixture through the conditioned cartridge.[6]

  • Washing: Wash the cartridge twice with 1 mL of 0.1% formic acid.[6]

  • Elution: Elute the analyte with 1 mL of methanol.[6]

  • Drying: Dry the eluate under a stream of nitrogen gas.[6]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% acetic acid/acetonitrile, 90:10).[6]

  • Analysis: Inject a 5 µL aliquot into the LC-MS/MS system.[6]

Sample Preparation Protocol: "Dilute and Shoot"

This is a simpler and faster method suitable for high-throughput analysis.

  • Dilution: Dilute the urine sample with a buffer solution (e.g., 25 mM ammonium (B1175870) formate, pH 2.75) containing the internal standard. A 1:1 to 1:4 dilution ratio is common.[5][7]

  • Centrifugation: Centrifuge the diluted sample to remove any precipitated proteins or particulates.[7]

  • Filtration: Filter the supernatant through a 0.22 µm filter.[5]

  • Analysis: Inject the filtered sample directly into the LC-MS/MS system.

LC-MS/MS Analysis Protocol
  • LC Column: A C18 reversed-phase column is commonly used (e.g., Waters HSS C18, 3.0 × 100 mm, 1.7 µm).[8]

  • Mobile Phase A: 0.1% Formic acid in water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 0.5 mL/min.[8]

  • Gradient Elution:

    • 0–1 min: 2% B

    • 1–3 min: 2–55% B

    • 3–8 min: 55–100% B

    • 8–13 min: 100% B

    • 13–13.1 min: 100–2% B

    • 13.1–18 min: 2% B[8]

  • Injection Volume: 5 µL.[6]

  • Column Temperature: 45 °C.[8]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

  • MS Detection: Multiple Reaction Monitoring (MRM).[6]

Quantitative Data Summary
MethodSample PreparationLOQLinearity (r²)Accuracy (%)Precision (%)Reference
LC-MS/MSDilution & Centrifugation≤25 nMNot SpecifiedNot Specified<6.5% (intra-day), <4.8% (inter-day)[7]
LC-MS/MSSolid-Phase ExtractionNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
LC-MS/MSDilution10-40 ng/mL>0.99585.8-109.71.4-13.3[2]
HPLC-DAD-ESI-MSSolid-Phase Extraction0.003–0.251 ng/mL≥ 0.97Not Specified (Recovery 76-111%)<15.71%[9]

Visualizations

cluster_pathway Metabolic Pathway of this compound Theobromine Theobromine Xanthine_Oxidase Xanthine_Oxidase Theobromine->Xanthine_Oxidase Caffeine Caffeine Caffeine->Xanthine_Oxidase Dimethyluric_Acid This compound Xanthine_Oxidase->Dimethyluric_Acid

Caption: Metabolic origin of this compound.

cluster_workflow Experimental Workflow Sample_Collection Urine Sample Collection Sample_Preparation Sample Preparation (SPE or Dilution) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Overview of the analytical workflow.

cluster_logic Logical Relationship of Method Choice High_Throughput High-Throughput Needed? Dilute_Shoot Use 'Dilute and Shoot' High_Throughput->Dilute_Shoot Yes SPE Use Solid-Phase Extraction High_Throughput->SPE No

Caption: Decision guide for sample preparation.

References

Application Notes and Protocols for the Analysis of 3,7-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,7-Dimethyluric acid is a metabolite of the methylxanthines theobromine (B1682246) and caffeine (B1668208), which are commonly found in dietary sources like chocolate, coffee, and tea.[1][2] As a biomarker, this compound in biological fluids such as urine and plasma can provide insights into methylxanthine metabolism and has been studied in various physiological and pathological contexts.[1][3] Accurate quantification of this compound is crucial for metabolic studies and clinical research, necessitating robust and efficient sample preparation techniques to remove interfering substances from complex biological matrices.[2]

This document provides detailed application notes and protocols for the primary sample preparation techniques used in the analysis of this compound: Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). These methods are applicable to common biological matrices such as urine and plasma.

Metabolic Pathway of this compound

This compound is primarily formed from the metabolism of theobromine (3,7-dimethylxanthine). Theobromine itself is a metabolite of caffeine (1,3,7-trimethylxanthine). The direct oxidation of theobromine leads to the formation of this compound.[4]

Theobromine Theobromine (3,7-Dimethylxanthine) DimethyluricAcid This compound Theobromine->DimethyluricAcid Oxidation

Metabolic conversion of Theobromine to this compound.

Experimental Protocols

The selection of an appropriate sample preparation method depends on the biological matrix, the required level of cleanliness, and the desired concentration of the analyte. The following protocols are generalized from methods used for methylxanthines and methyluric acids and should be optimized for specific laboratory conditions and analytical instrumentation.

Protocol 1: Solid Phase Extraction (SPE) from Urine

SPE is a highly selective method that can provide excellent sample cleanup and analyte concentration.[5] Reversed-phase cartridges, such as Oasis HLB or C18, are commonly used for the extraction of methyluric acids from aqueous matrices like urine.[6]

Materials:

  • SPE cartridges (e.g., Oasis HLB, 200 mg)

  • Urine sample

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the sample at 4000 rpm for 10 minutes to remove particulate matter.

    • Acidify the supernatant with formic acid to a final concentration of 2% to ensure the analyte is in a neutral form for optimal retention on the reversed-phase sorbent.[7]

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 3 mL of methanol.

    • Equilibrate the cartridges with 3 mL of water. Do not allow the cartridges to dry out.[5]

  • Sample Loading:

    • Load 1-2 mL of the pre-treated urine sample onto the conditioned cartridge.

    • Apply a slow, steady vacuum to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound from the cartridge with 2 x 1.5 mL aliquots of methanol.[6]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your analytical method (e.g., 10% methanol in water).

Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma

LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquids. For methylxanthines and their metabolites in plasma, a common approach involves extraction with an organic solvent mixture.[8]

Materials:

  • Plasma sample

  • Isopropanol (HPLC grade)

  • Chloroform (HPLC grade) or Diethyl ether/Dichloromethane mixture

  • Centrifuge tubes (e.g., 15 mL polypropylene)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Water bath

Procedure:

  • Sample Preparation:

    • Pipette 1 mL of plasma into a 15 mL centrifuge tube.

    • Add an internal standard if required.

  • Extraction:

    • Add 5 mL of an extraction solvent mixture, such as chloroform/isopropanol (80:20, v/v).[8]

    • Vortex the mixture vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge the tubes at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet at the interface.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable volume of mobile phase for analysis.

Protocol 3: Protein Precipitation (PP) from Plasma or Serum

Protein precipitation is a rapid method for removing the bulk of proteins from plasma or serum samples. It is often used for high-throughput analysis where extensive cleanup is not required. Acetonitrile (B52724) is a common precipitating agent.[9]

Materials:

  • Plasma or serum sample

  • Acetonitrile (cold, HPLC grade)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Precipitation:

    • Pipette 200 µL of plasma or serum into a microcentrifuge tube.

    • Add 600 µL of cold acetonitrile (a 1:3 ratio of sample to solvent is common).[9]

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the analyte of interest.

  • Further Processing:

    • The supernatant can be directly injected for analysis or evaporated and reconstituted in the mobile phase to increase concentration.

General Experimental Workflow

The overall process from sample collection to data analysis follows a structured workflow to ensure accuracy and reproducibility.

cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Urine/Plasma) Pretreatment Pre-treatment (e.g., Centrifugation, pH adjustment) SampleCollection->Pretreatment Extraction Extraction (SPE, LLE, or PP) Pretreatment->Extraction Drydown Dry-down & Reconstitution Extraction->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

References

Application of 3,7-Dimethyluric Acid in Metabolic Phenotyping Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,7-Dimethyluric acid is a purine (B94841) metabolite derived from the metabolism of dietary methylxanthines, primarily theobromine (B1682246), which is abundant in cocoa products. Theobromine itself is a major metabolite of caffeine (B1668208). As a downstream product of these widely consumed stimulants, the concentration of this compound in biological fluids can provide valuable insights into an individual's metabolic phenotype. Its levels are influenced by dietary intake, gut microbiome activity, and the functional capacity of key metabolic enzymes, such as cytochrome P450 1A2 (CYP1A2) and xanthine (B1682287) oxidase (XO). Consequently, the quantification of this compound is a valuable tool in nutritional metabolomics, pharmacokinetics, and in studies investigating metabolic disorders such as metabolic syndrome.[1][2][3]

This document provides detailed application notes and protocols for the utilization of this compound in metabolic phenotyping studies, including its role as a biomarker, analytical methodologies for its quantification, and its association with metabolic health.

This compound as a Biomarker in Metabolic Phenotyping

The primary application of this compound in metabolic phenotyping stems from its position in the caffeine and theobromine metabolic pathways.

  • Biomarker of Theobromine Intake: this compound is a direct metabolite of theobromine.[2][4] Its presence and concentration in urine can serve as a reliable biomarker for the intake of theobromine-rich foods like chocolate and cocoa. In human urine, this compound accounts for about 1% of the metabolites of theobromine.[2]

  • Indicator of Xanthine Oxidase Activity: The conversion of theobromine to this compound is catalyzed by xanthine oxidase. Therefore, the ratio of this compound to its precursor, theobromine, can be indicative of xanthine oxidase activity. This is particularly relevant in studies of conditions where xanthine oxidase is implicated, such as hyperuricemia and cardiovascular disease.

  • Component of the Caffeine Metabolome: As part of the broader caffeine metabolic network, the levels of this compound, in conjunction with other caffeine metabolites, can help to phenotype individuals based on their overall caffeine metabolism capacity, which is largely governed by CYP1A2 activity.

  • Association with Metabolic Syndrome: Recent studies have investigated the association between urinary levels of caffeine metabolites and metabolic syndrome. In a large cross-sectional study, a principal component that included this compound was positively associated with metabolic syndrome and central obesity.[1] This suggests that alterations in methylxanthine metabolism may be linked to metabolic dysregulation.

Quantitative Data Presentation

The following table summarizes the urinary concentrations of this compound from a large-scale study of the US adult population. This data can serve as a reference for typical population levels.

Metabolite Matrix Population Median Concentration (μmol/L) Interquartile Range (P25–P75) (μmol/L) Reference
This compoundUrineUS Adults (NHANES 2011–2014)0.73Not explicitly stated for 3,7-DMU alone, but for a PC including it.[1]

Experimental Protocols

Sample Collection and Preparation

3.1.1. Urine Sample Preparation for UPLC-MS/MS Analysis

This protocol is suitable for the quantification of this compound in human urine.

Materials:

  • Urine collection containers

  • Centrifuge

  • Vortex mixer

  • Micropipettes

  • 1.5 mL microcentrifuge tubes

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

Procedure:

  • Sample Collection: Collect spot or 24-hour urine samples in sterile containers. For spot urine, first or second morning voids are often preferred for consistency.

  • Storage: If not analyzed immediately, store urine samples at -80°C to minimize degradation of metabolites.

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples for 10 seconds to ensure homogeneity. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Dilution and Internal Standard Spiking:

    • Transfer 100 µL of the clear urine supernatant to a clean 1.5 mL microcentrifuge tube.

    • Add 400 µL of a solution of 50% methanol in water containing the internal standard at a known concentration. The final dilution of the urine is 1:5.

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds. Centrifuge at 13,000 x g for 10 minutes at 4°C to precipitate any remaining proteins.

  • Transfer for Analysis: Carefully transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.

3.1.2. Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes a protein precipitation method for the extraction of this compound from plasma.

Materials:

  • Blood collection tubes (e.g., EDTA or heparin)

  • Centrifuge

  • Vortex mixer

  • Micropipettes

  • 1.5 mL microcentrifuge tubes

  • Acetonitrile (B52724) (LC-MS grade) or Methanol (LC-MS grade)

  • Internal Standard (IS) solution

Procedure:

  • Blood Collection and Plasma Separation: Collect whole blood in appropriate anticoagulant tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis.

  • Protein Precipitation:

    • Thaw plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol) containing the internal standard to 100 µL of plasma (a 3:1 solvent-to-plasma ratio).

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation and Transfer: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS Analytical Method for this compound Quantification

This method provides a general framework for the targeted quantification of this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column with a particle size of ≤ 2 µm (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is recommended for good retention of polar compounds.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 2
    1.0 2
    5.0 30
    5.1 95
    6.0 95
    6.1 2

    | 8.0 | 2 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions: The following precursor-to-product ion transitions should be optimized for your instrument. The values provided are based on the compound's structure and common fragmentation patterns.

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V)
    This compound 197.06 169.05 Optimize (e.g., 15-25) Optimize (e.g., 20-30)

    | Internal Standard (e.g., ¹³C₃-3,7-Dimethyluric Acid) | 200.07 | 172.06 | Optimize | Optimize |

Note: The user should perform compound-specific optimization of MRM transitions and collision energies to achieve the best sensitivity and specificity on their instrument.

Mandatory Visualizations

Signaling Pathway

caffeine_metabolism caffeine Caffeine theobromine Theobromine (3,7-Dimethylxanthine) caffeine->theobromine ~12% paraxanthine Paraxanthine (1,7-Dimethylxanthine) caffeine->paraxanthine ~84% theophylline Theophylline (1,3-Dimethylxanthine) caffeine->theophylline ~4% dm_uric_acid This compound theobromine->dm_uric_acid cyp1a2_1 CYP1A2 cyp1a2_1->caffeine cyp1a2_2 CYP1A2 cyp1a2_2->caffeine xo Xanthine Oxidase xo->theobromine

Caption: Simplified caffeine metabolism pathway leading to this compound.

Experimental Workflow

experimental_workflow cluster_0 Sample Handling cluster_1 Analytical Measurement cluster_2 Data Processing & Analysis arrow -> sample_collection Sample Collection (Urine or Plasma) sample_prep Sample Preparation (Dilution/Precipitation) sample_collection->sample_prep uplc_msms UPLC-MS/MS Analysis (Targeted MRM) sample_prep->uplc_msms data_acquisition Data Acquisition & Integration uplc_msms->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification statistical_analysis Statistical Analysis (Metabolic Phenotyping) quantification->statistical_analysis

Caption: General experimental workflow for this compound analysis.

References

Application Note: Synthesis of Stable Isotope-Labeled 3,7-Dimethyluric Acid for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of stable isotope-labeled 3,7-dimethyluric acid, a crucial internal standard for the accurate quantification of this compound in biological matrices. This compound is a metabolite of the widely consumed methylxanthines, theophylline (B1681296) and caffeine, making its precise measurement essential in pharmacokinetic and metabolic studies. The described synthetic route involves a two-step process: the synthesis of isotopically labeled theobromine (B1682246) (3,7-dimethylxanthine) followed by its chemical oxidation to the corresponding uric acid derivative. This method allows for the incorporation of stable isotopes, such as Deuterium (D) or Carbon-13 (¹³C), providing a reliable internal standard for mass spectrometry-based bioanalytical assays.

Introduction

The quantitative analysis of drug metabolites is a cornerstone of pharmacokinetic and toxicological studies in drug development. This compound is a significant metabolite of theophylline, a therapeutic agent for respiratory diseases, and caffeine, a globally consumed stimulant. Accurate measurement of this metabolite is critical for understanding the metabolic pathways and clearance rates of its parent compounds. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it compensates for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method. This document outlines a robust methodology for the synthesis, purification, and characterization of stable isotope-labeled this compound.

Synthesis Pathway Overview

The synthesis of stable isotope-labeled this compound is achieved through a two-step process. The first step involves the synthesis of isotopically labeled theobromine from 3-methylxanthine (B41622) using a labeled methylating agent. The second step is the oxidation of the labeled theobromine at the C-8 position to yield the final product, stable isotope-labeled this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Labeled Theobromine cluster_step2 Step 2: Oxidation to Labeled this compound 3-Methylxanthine 3-Methylxanthine Labeled_Theobromine Labeled Theobromine (3,7-Dimethylxanthine) 3-Methylxanthine->Labeled_Theobromine Base (e.g., K₂CO₃) DMF Labeled_Methyl_Iodide ¹³CH₃I or CD₃I Labeled_Methyl_Iodide->Labeled_Theobromine Labeled_Theobromine_Ox Labeled Theobromine Labeled_3_7_DMU Labeled this compound Labeled_Theobromine_Ox->Labeled_3_7_DMU Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂/FeSO₄) Oxidizing_Agent->Labeled_3_7_DMU LCMS_Workflow Biological_Sample Biological Sample (e.g., Plasma, Urine) Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Biological_Sample->Sample_Prep Internal_Standard Labeled 3,7-DMU (Internal Standard) Internal_Standard->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

High-Throughput Screening Methods for 3,7-Dimethyluric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct high-throughput screening (HTS) assays specifically designed for the quantification of 3,7-Dimethyluric Acid (3,7-DMU) are not commercially available. This is primarily due to the challenge of differentiating 3,7-DMU from the structurally similar and endogenously abundant uric acid using simple biochemical or colorimetric methods.[1] This document provides detailed application notes and protocols for a proposed tiered screening workflow to identify and quantify modulators of 3,7-DMU levels. The workflow integrates a primary, less specific, enzymatic or colorimetric assay with a highly specific and quantitative secondary liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. This approach enables the initial screening of large compound libraries, followed by the accurate validation of promising hits.

Introduction

This compound is a metabolite of theobromine (B1682246), a compound found in cocoa and tea.[1][2] It belongs to the family of methylated purines and its levels can be indicative of caffeine (B1668208) and theobromine metabolism.[3] Altered purine (B94841) metabolism is associated with various pathological conditions, making the identification of compounds that modulate 3,7-DMU levels a person of interest in drug discovery and metabolic research.

The primary obstacle in developing a specific HTS assay for 3,7-DMU is its close structural resemblance to uric acid. Standard enzymatic assays for uric acid typically employ the enzyme uricase, which catalyzes the oxidation of uric acid to allantoin (B1664786).[4][5] The specificity of uricase for methylated uric acid derivatives is a critical factor in adapting these assays for 3,7-DMU.

This document outlines a practical and robust HTS workflow for 3,7-DMU, providing detailed protocols for both primary and secondary screening phases.

Proposed High-Throughput Screening Workflow

A two-tiered screening approach is recommended to efficiently screen large compound libraries for modulators of 3,7-DMU.

HTS_Workflow cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Screening (High-Specificity) Primary_Assay Primary Assay (Uricase-Based or Colorimetric) Hit_Identification Initial Hit Identification Primary_Assay->Hit_Identification Measures total urate-like compounds LC_MSMS Rapid LC-MS/MS Analysis Hit_Identification->LC_MSMS Advancement of Hits Hit_Validation Hit Confirmation & Quantification LC_MSMS->Hit_Validation Specific quantification of 3,7-DMU

Caption: Proposed two-tiered HTS workflow for this compound.

Primary Screening: Modified Uricase-Based Assay (Counter-Screening Approach)

This proposed primary assay is designed to identify compounds that do not inhibit the uricase-based detection of uric acid, with the hypothesis that uricase is not significantly reactive with 3,7-DMU. This would allow for a subsequent screen where the effect on 3,7-DMU can be measured without interference from uric acid metabolism.

Principle:

Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide (H₂O₂). The produced H₂O₂ is then used in a peroxidase-catalyzed reaction to generate a fluorescent or colorimetric signal. The specificity of uricase is key; it is presumed to have low to no activity on 3,7-DMU. Therefore, this assay acts as a counter-screen to eliminate compounds that interfere with the uric acid detection system.

Signaling Pathway:

Uricase_Assay UricAcid Uric Acid Uricase Uricase UricAcid->Uricase Allantoin Allantoin + H₂O₂ Uricase->Allantoin H2O2 H₂O₂ Peroxidase Peroxidase H2O2->Peroxidase Signal Fluorescent/Colorimetric Signal Peroxidase->Signal Probe Non-fluorescent Probe Probe->Peroxidase

Caption: Principle of the uricase-based detection of uric acid.

Experimental Protocol: Fluorescence-Based Uricase Assay

This protocol is adapted from commercially available uric acid assay kits.

Materials:

  • This compound (≥95% purity)

  • Uric Acid Standard

  • Uricase from Candida sp. or Bacillus sp.

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red or similar H₂O₂-sensitive probe)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Test compounds dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of 3,7-DMU in 0.1 M NaOH.

    • Prepare a 1 mM stock solution of Uric Acid in Assay Buffer.

    • Prepare a working solution of Uricase (e.g., 0.2 U/mL) in Assay Buffer.

    • Prepare a working solution of HRP (e.g., 2 U/mL) in Assay Buffer.

    • Prepare a working solution of the fluorescent probe (e.g., 100 µM Amplex Red) in DMSO.

  • Assay Protocol:

    • Add 2 µL of test compound or DMSO (control) to the wells of a 384-well plate.

    • Add 10 µL of Uric Acid standard (final concentration ~50 µM) to all wells.

    • Prepare a reaction mixture containing:

      • 8 µL Assay Buffer

      • 2 µL HRP working solution

      • 2 µL fluorescent probe working solution

      • 3 µL Uricase working solution

    • Add 15 µL of the reaction mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).

Data Analysis and Interpretation:

The primary goal is to identify compounds that do not significantly alter the fluorescence signal, indicating they do not interfere with the uricase-peroxidase detection system. Hits for the secondary screen would be compounds that show minimal activity in this assay.

ParameterDescriptionTypical Value
Z'-factor A measure of assay quality and statistical effect size.> 0.5
Signal-to-Background Ratio of the signal in the presence of uric acid to the signal in its absence.> 3
DMSO Tolerance Maximum concentration of DMSO that does not significantly affect assay performance.≤ 1%

Secondary Screening: Rapid LC-MS/MS for Specific Quantification

This secondary screen is essential for confirming hits from the primary screen and specifically quantifying their effect on 3,7-DMU levels. Recent advancements in LC-MS/MS technology have significantly increased throughput, making it a viable option for secondary screening of a moderate number of compounds.[6][7][8]

Principle:

Liquid chromatography separates 3,7-DMU from other components in the sample matrix, including uric acid and other methylated purines. Tandem mass spectrometry provides highly selective and sensitive detection and quantification of the target analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Protocol: Rapid LC-MS/MS

This protocol provides a general framework. Specific parameters will need to be optimized for the instrument used.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)

  • This compound standard

  • Internal Standard (IS) (e.g., ¹³C-labeled 3,7-DMU or a structurally similar compound)

  • Acetonitrile for protein precipitation

Procedure:

  • Sample Preparation:

    • To 50 µL of sample (from a cell-based assay or enzymatic reaction), add 150 µL of acetonitrile containing the internal standard.

    • Vortex to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new plate or vials for injection.

  • LC-MS/MS Analysis:

    • LC Method:

      • Injection Volume: 5 µL

      • Flow Rate: 0.5 mL/min

      • Gradient: A rapid gradient from 5% to 95% Mobile Phase B over 2-3 minutes.

    • MS/MS Method (Multiple Reaction Monitoring - MRM):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

      • MRM Transitions:

        • 3,7-DMU: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion(s). Specific m/z values to be determined by infusion of the standard.

        • Internal Standard: Precursor ion → Product ion(s).

Data Analysis and Quantification:

A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the 3,7-DMU standards. The concentration of 3,7-DMU in the test samples is then calculated from this curve.

ParameterThis compound
Molecular Formula C₇H₈N₄O₃
Molecular Weight 196.16 g/mol
Precursor Ion (m/z) To be determined empirically
Product Ion(s) (m/z) To be determined empirically
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL range
Linearity (r²) > 0.99

Assay Validation

Validation Workflow:

Assay_Validation cluster_validation Assay Validation Steps Robustness Robustness (Z', S/B, DMSO tolerance) Reproducibility Reproducibility (Intra- & Inter-assay precision) Robustness->Reproducibility Specificity Specificity & Selectivity Reproducibility->Specificity Linearity Linearity & Range Specificity->Linearity

Caption: Key steps in the validation of the proposed HTS assays.

Conclusion

References

Troubleshooting & Optimization

Troubleshooting low recovery of 3,7-Dimethyluric Acid in sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of 3,7-Dimethyluric Acid during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low recovery of this compound during Solid-Phase Extraction (SPE)?

Low recovery of this compound, a polar metabolite of theobromine, is a common issue in SPE. The primary causes often revolve around the analyte's polarity and its interaction with the sorbent. Key factors include:

  • Inappropriate Sorbent Choice: Using a sorbent that does not adequately retain the polar this compound. Reversed-phase (e.g., C18, polymeric) sorbents are commonly used for aqueous samples, but retention of polar compounds can be challenging.

  • Incorrect pH of Sample/Solvents: The retention of this compound on reversed-phase sorbents is significantly influenced by its ionization state. As an acidic compound, its retention is enhanced when it is in its neutral, non-ionized form.

  • Wash Solvent is Too Strong: A wash solvent with too high an organic content can prematurely elute the weakly retained this compound from the sorbent.

  • Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.

  • Sample Matrix Interference: Components in the biological matrix (e.g., plasma, urine) can compete with this compound for binding sites on the sorbent or cause ion suppression in LC-MS analysis.[1][2]

  • Cartridge Drying Out: Allowing silica-based reversed-phase cartridges to dry out after conditioning and before sample loading can deactivate the sorbent surface, leading to poor recovery.[3]

Q2: I am using a reversed-phase (C18) SPE cartridge and still getting low recovery. What should I do?

For polar analytes like this compound on a C18 sorbent, optimizing the pH is crucial. Since this compound is acidic, you should adjust the pH of your sample to be at least 2 pH units below its pKa to ensure it is in its neutral, more hydrophobic form, which will enhance its retention on the non-polar C18 sorbent.

If pH adjustment is insufficient, consider these options:

  • Use a Polymeric Sorbent: Modern polymeric reversed-phase sorbents can offer better retention for polar compounds compared to traditional silica-based C18.

  • Consider Mixed-Mode or HILIC SPE: For highly polar compounds, a mixed-mode sorbent (combining reversed-phase and ion-exchange) or a Hydrophilic Interaction Liquid Chromatography (HILIC) sorbent may be more effective.[4]

Q3: What is the best elution solvent for this compound in a reversed-phase SPE protocol?

Polar compounds elute best in polar organic solvents. For reversed-phase SPE, methanol (B129727) is often a good choice and can be more effective than acetonitrile (B52724) for eluting polar analytes.[5] If recovery is still low, you can try:

  • Increasing the organic percentage of the elution solvent.

  • Adding a small amount of a modifier to the elution solvent. For an acidic compound like this compound, adding a small percentage of a basic modifier like ammonium (B1175870) hydroxide (B78521) to the organic elution solvent can disrupt its interaction with the sorbent and improve recovery.

Q4: Can Liquid-Liquid Extraction (LLE) be an alternative for this compound?

Yes, LLE is a viable alternative. The key to successful LLE is to control the pH of the aqueous phase. To extract the acidic this compound into an organic solvent, you should acidify the aqueous sample to neutralize the analyte, making it more soluble in the organic phase. A subsequent back-extraction into a basic aqueous solution can then be performed to further purify the sample. Dichloromethane (B109758) is a commonly used solvent for extracting similar compounds like caffeine (B1668208).[6]

Troubleshooting Guides

Issue 1: Low Recovery in Solid-Phase Extraction (SPE)

This guide will help you systematically troubleshoot low recovery of this compound during SPE.

Troubleshooting Workflow for Low SPE Recovery

Caption: Troubleshooting workflow for low SPE recovery.

Issue 2: Poor Reproducibility Between Samples

Poor reproducibility can stem from inconsistent sample processing.

  • Inconsistent Flow Rates: Ensure a consistent and slow flow rate (1-2 drops/second) during sample loading and elution to allow for proper interaction between the analyte and the sorbent.[7] Automated SPE systems can help maintain consistency.

  • Cartridge Variability: If using different batches of SPE cartridges, batch-to-batch variation could be a factor.

  • Sample pH Variation: Ensure the pH of each sample is consistently adjusted before loading.

  • Incomplete Equilibration: Ensure the sorbent is properly equilibrated with a solvent similar to the sample matrix before loading.[5]

Data Summary

The recovery of methylxanthines, including this compound, is highly dependent on the chosen extraction method and optimization of its parameters. Below is a table summarizing expected recovery rates based on literature for related compounds.

Analyte ClassExtraction MethodSorbent/SolventMatrixReported Recovery (%)Reference
Caffeine MetabolitesSPEOasis HLBRat Urine72.9 - 98.9[8]
Theobromine & CaffeineSPENot SpecifiedTea97 - 101[9][10]
XanthinesSPEC18Coffee> 95[8]
Organic AcidsSPENot SpecifiedUrine84.1[11]
Organic AcidsLLEEthyl Acetate (B1210297)Urine77.4[11]

Experimental Protocols

Protocol 1: General Reversed-Phase SPE for this compound

This protocol is a starting point for extracting this compound from aqueous biological samples like urine or plasma using a C18 or polymeric reversed-phase cartridge.

  • Sample Pre-treatment:

    • Thaw frozen samples at room temperature.

    • Centrifuge to remove particulates.

    • Dilute the sample 1:1 with an acidic buffer (e.g., 0.1% formic acid in water) to adjust the pH to approximately 2 pH units below the analyte's pKa.

  • Cartridge Conditioning:

    • Pass 1-3 mL of methanol through the cartridge to wet the sorbent.

    • Do not let the sorbent dry.

  • Cartridge Equilibration:

    • Pass 1-3 mL of the acidic buffer used for sample pre-treatment through the cartridge.

    • Ensure the sorbent does not dry before loading the sample.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

    • Collect the flow-through for analysis if troubleshooting is needed.

  • Washing:

    • Wash the cartridge with 1-3 mL of a weak organic solvent mixture (e.g., 5-10% methanol in the acidic buffer) to remove interferences.

    • Collect the wash fraction for analysis if troubleshooting is needed.

  • Elution:

    • Elute the this compound with 1-2 mL of methanol or a methanol/acetonitrile mixture.

    • For improved recovery, a second elution step can be performed.

  • Post-Elution:

    • The eluate can be evaporated to dryness and reconstituted in a mobile phase compatible with the analytical method (e.g., LC-MS).

Protocol 2: General Liquid-Liquid Extraction (LLE) for this compound

This protocol provides a general procedure for extracting this compound from aqueous samples.

  • Sample Preparation:

    • To 1 mL of the aqueous sample (e.g., urine), add a strong acid to adjust the pH to be at least 2 units below the pKa of this compound.

  • Extraction:

    • Add 3-5 mL of an appropriate organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and isopropanol).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection:

    • Carefully collect the organic layer containing the neutralized this compound.

    • Repeat the extraction step on the aqueous layer with fresh organic solvent to improve recovery.

  • Drying and Reconstitution:

    • Combine the organic fractions and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solvent suitable for your analytical method.

Signaling and Metabolic Pathways

This compound is not typically involved in signaling pathways but is a terminal metabolite in the breakdown of dietary methylxanthines like caffeine and theobromine.

Metabolic Pathway of this compound

Metabolism Caffeine Caffeine Theobromine Theobromine Caffeine->Theobromine Metabolism DimethyluricAcid This compound Theobromine->DimethyluricAcid Metabolism

Caption: Metabolic origin of this compound.

References

Optimizing HPLC gradient for better separation of 3,7-Dimethyluric Acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing an HPLC gradient to improve the separation of 3,7-Dimethyluric Acid and its potential isomers.

Troubleshooting Guide: Poor Separation of this compound Isomers

Q1: My this compound peak is co-eluting with another isomeric peak. How can I improve the resolution?

A1: Achieving baseline separation of isomers often requires a systematic approach to method development. Here are several strategies, starting with the simplest adjustments:

  • Optimize the Gradient Slope: A shallower gradient provides more time for compounds to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks. If you are running a fast gradient, try decreasing the rate of change of the organic solvent.

  • Adjust Mobile Phase pH: The ionization state of this compound and its isomers can be manipulated by changing the pH of the mobile phase. Since uric acid derivatives contain acidic and basic functional groups, even small changes in pH can alter their retention times differently, leading to better separation. It is recommended to work within the stable pH range of your column (typically pH 2-8 for standard silica-based C18 columns).

  • Change the Organic Solvent: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can alter the selectivity of the separation.[1] If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and will interact differently with your analytes and the stationary phase.

  • Modify Column Temperature: Increasing the column temperature can improve peak efficiency (making peaks sharper) and sometimes change the selectivity of the separation.[2] Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 40 °C) to see if resolution improves.

  • Evaluate Different Column Chemistries: If the above steps do not provide adequate separation, the issue may be the column chemistry. Standard C18 columns are a good starting point, but for polar isomers, other stationary phases might be more effective. Consider columns with embedded polar groups or phenyl columns, which can offer different selectivity for aromatic and polar compounds.

Q2: I am observing broad or tailing peaks for this compound. What could be the cause and how do I fix it?

A2: Poor peak shape can be caused by several factors. Here is a systematic way to troubleshoot this issue:

  • Check for Secondary Interactions: Peak tailing for acidic or basic compounds can occur due to interactions with residual silanols on the silica-based column packing. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress this interaction.

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion.

  • Reduce Sample Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try reducing the injection volume or the concentration of your sample.

  • Verify Column Health: A contaminated guard column or a void at the head of the analytical column can cause significant peak broadening. Replace the guard column and if the problem persists, try flushing the analytical column or replacing it.

Q3: My retention times for this compound are drifting between injections. What should I do?

A3: Retention time instability is a common issue in HPLC. Here are the most frequent causes and their solutions:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important in gradient elution. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before injecting your sample.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifting retention times.[3] Always prepare fresh mobile phase for each run and ensure it is thoroughly mixed and degassed. If using a buffer, double-check the pH.

  • Fluctuating Column Temperature: Small changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.

  • Pump Performance: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to variable retention times. Check the pump pressure for any unusual fluctuations.

Experimental Protocols & Data

Protocol 1: Generic Gradient Method for Xanthine Derivatives

This protocol is a starting point for developing a separation method for this compound and its isomers on a standard C18 column.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 273 nm

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
15.040
16.095
18.095
18.15
25.05
Data Presentation: Effect of Gradient Slope on Resolution

The following table illustrates how changing the gradient slope can impact the resolution (Rs) between two hypothetical isomers.

Gradient Time (min)Gradient Slope (%B/min)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
103.58.28.51.2
152.39.510.01.8
201.7511.111.82.1

Visualizations

HPLC_Optimization_Workflow start_end start_end process process decision decision result result Start Start: Co-eluting Isomers Step1 Decrease Gradient Slope Start->Step1 Check1 Resolution > 1.5? Step1->Check1 Step2 Adjust Mobile Phase pH Check1->Step2 No End_Success Optimized Method Check1->End_Success Yes Check2 Resolution Improved? Step2->Check2 Check2->Step1 Yes, Re-optimize Gradient Step3 Change Organic Solvent (ACN <-> MeOH) Check2->Step3 No Check3 Resolution Improved? Step3->Check3 Check3->Step1 Yes, Re-optimize Gradient Step4 Change Column Chemistry (e.g., Phenyl, Polar-Embedded) Check3->Step4 No End_Further Further Method Development Needed Step4->End_Further

Caption: Workflow for optimizing HPLC isomer separation.

Troubleshooting_Poor_Separation problem problem question question action action solution solution Problem Poor Peak Resolution Q_Gradient Is the gradient very steep? Problem->Q_Gradient A_Gradient Decrease gradient slope (increase gradient time) Q_Gradient->A_Gradient Yes Q_pH Have you tried different pH values? Q_Gradient->Q_pH No Solution Improved Separation A_Gradient->Solution A_pH Test mobile phase pH +/- 0.5 pH units Q_pH->A_pH No Q_Solvent Have you tried a different organic solvent? Q_pH->Q_Solvent Yes A_pH->Solution A_Solvent Switch between Acetonitrile and Methanol Q_Solvent->A_Solvent No Q_Column Are you using a standard C18 column? Q_Solvent->Q_Column Yes A_Solvent->Solution A_Column Try a Phenyl or Embedded-Polar Group column Q_Column->A_Column Yes

Caption: Troubleshooting decision tree for poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to use for separating polar isomers like this compound?

A1: While a standard C18 column is a good starting point, for highly polar compounds that are difficult to retain, a polar-modified C18 column is often a better choice.[4] These columns are designed to be stable in highly aqueous mobile phases and prevent "phase collapse," which can lead to a loss of retention.[4] For isomer separations, columns with different selectivities, such as phenyl or cyano phases, may also provide the necessary resolution.

Q2: Can I use an isocratic method instead of a gradient for this separation?

A2: An isocratic method (constant mobile phase composition) can work if the retention times of your isomers are relatively close and you can find a mobile phase composition that provides adequate resolution. However, for method development and for samples that may contain other impurities with a wider range of polarities, a gradient method is generally more flexible and powerful.

Q3: How does the choice of acid modifier (e.g., formic acid vs. TFA) affect the separation?

A3: The acid modifier helps to control the pH of the mobile phase and improve peak shape by suppressing silanol (B1196071) interactions. Formic acid is a weaker acid and is generally preferred for mass spectrometry (MS) detection as it is less likely to cause ion suppression. TFA is a stronger acid and can sometimes provide sharper peaks, but it is a strong ion-pairing agent and can be difficult to wash out of the column and the HPLC system, and it can suppress MS signals.

Q4: My sample is in a solvent different from my mobile phase. Is that a problem?

A4: Yes, this can be a significant problem. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, broadening, or splitting. Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that will still dissolve your sample and keep the injection volume small.

Q5: What are some advanced techniques if standard reversed-phase HPLC doesn't work?

A5: If you are unable to achieve separation with the methods described above, you could explore Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the separation of very polar compounds that are not well-retained in reversed-phase chromatography. Another option could be the use of mobile phase additives like cyclodextrins, which can form inclusion complexes with isomers and alter their retention behavior, sometimes leading to successful separation.[5]

References

Technical Support Center: LC-MS/MS Analysis of 3,7-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the LC-MS/MS analysis of 3,7-Dimethyluric Acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound by LC-MS/MS.

Question: Why am I observing a poor peak shape for this compound?

Answer: Poor peak shape, such as fronting or tailing, can be caused by several factors. Here are some common causes and solutions:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample and re-inject. Ensure the concentration is within the linear range of your calibration curve.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing.

    • Solution: Adjust the mobile phase pH. Since this compound is acidic, a mobile phase with a pH below its pKa will ensure it is in its neutral form, which generally results in better peak shape on a C18 column.

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to distorted peak shapes.[1]

    • Solution: Implement a column washing step after each run or batch. If the problem persists, consider replacing the guard column or the analytical column.[1]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[2]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.[2]

Question: I am experiencing significant signal suppression or enhancement (Matrix Effect). How can I mitigate this?

Answer: Matrix effects, the alteration of ionization efficiency due to co-eluting matrix components, are a common challenge in LC-MS/MS bioanalysis.[3][4] Here are strategies to minimize their impact:

  • Effective Sample Preparation: The goal is to remove interfering endogenous components from the sample matrix.

    • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interfering phospholipids (B1166683).

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT. It involves partitioning the analyte into an immiscible organic solvent.[5]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte.[6]

  • Chromatographic Separation: Optimizing the separation of this compound from matrix components is crucial.

    • Gradient Modification: Adjusting the gradient profile can improve the resolution between the analyte and interfering peaks.

    • Column Choice: Using a column with a different stationary phase (e.g., HILIC for polar compounds) might provide better separation from matrix interferences.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[7] A SIL-IS for the closely related isomer, 1,7-Dimethyluric acid-d3, is commercially available and can be a suitable option.[8] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.

Question: My results show high variability between injections. What could be the cause?

Answer: High variability can stem from issues with the sample preparation, the LC system, or the mass spectrometer.

  • Inconsistent Sample Preparation: Ensure that the sample preparation procedure is performed consistently for all samples, including standards and quality controls. Automated sample preparation can reduce variability.

  • LC System Issues:

    • Pump Performance: Inconsistent flow rates can lead to shifting retention times and variable peak areas. Ensure the pump is properly maintained and the mobile phase is degassed.

    • Injector Carryover: Residual analyte from a previous injection can lead to artificially high results in the subsequent sample. Implement a needle wash with a strong solvent.

  • Mass Spectrometer Instability: The stability of the ion source and mass analyzer is critical for reproducible results.

    • Source Contamination: A dirty ion source can lead to fluctuating signal intensity. Regular cleaning of the source components is recommended.

    • Detector Fatigue: Over time, the performance of the detector can degrade. Monitor the detector response using a system suitability test.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in the analysis of this compound in urine and plasma?

A1: In plasma, phospholipids are a major cause of ion suppression in ESI-MS.[6] In urine, high concentrations of salts and urea (B33335) can interfere with the ionization process. The diverse composition of urine among individuals can also lead to variable matrix effects.

Q2: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?

A2: While a specific SIL-IS for this compound may not be readily available, a deuterated internal standard for its isomer, 1,7-Dimethyluric acid-d3, is commercially available.[8] Given the structural similarity, this can often be used to effectively compensate for matrix effects in the analysis of this compound.

Q3: What are the key parameters to optimize in the MS/MS method for this compound?

A3: The key MS/MS parameters to optimize are the precursor ion (the [M+H]+ or [M-H]- ion of this compound), the product ions, the collision energy, and the dwell time. These should be optimized by infusing a standard solution of this compound into the mass spectrometer.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a neat solution at the same concentration. The formula is: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[9]

Experimental Protocols

Sample Preparation Protocol for this compound in Human Urine

This protocol is adapted from a method for the analysis of caffeine (B1668208) and its metabolites, including the isomer 1,7-dimethyluric acid.[10]

  • Sample Thawing and Mixing: Thaw frozen urine samples and mix them thoroughly.

  • Dilution: Take a 10 µL aliquot of the urine sample and dilute it with 65 µL of 25 mM ammonium (B1175870) formate (B1220265) (pH 2.75, adjusted with formic acid).

  • Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., 1,7-Dimethyluric acid-d3 in a suitable solvent).

  • Redissolution: Heat the sample at 37°C for 10 minutes while mixing to ensure any precipitate containing the analyte is redissolved.

  • Centrifugation: Centrifuge the sample to remove any particulate matter before injection into the LC-MS/MS system.

LC-MS/MS Method Parameters (Adapted from a method for 1,7-Dimethyluric Acid)
ParameterValue
LC Column YMC-Pack C30 (50 x 2.1 mm, 3 µm)
Mobile Phase A 0.5% Acetic Acid in Water
Mobile Phase B 100% Acetonitrile
Flow Rate 200 µL/min
Injection Volume 10 µL
Column Temperature 60°C
Gradient 1.5% B to 18% B (0-1.5 min), 18% B to 100% B (1.5-5 min), 100% B (5-7 min)
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note: The MRM transitions (precursor and product ions) and collision energy must be specifically optimized for this compound.

Quantitative Data on Matrix Effects (for the isomer 1,7-Dimethyluric Acid)

The following table summarizes the intra- and inter-day coefficients of variation (CV) for the analysis of 1,7-dimethyluric acid in urine, which can serve as an estimate for the expected performance for this compound analysis when using a robust method with an appropriate internal standard.[10]

AnalyteIntra-day CV (%)Inter-day CV (%)
1,7-Dimethyluric Acid< 6.5< 4.8

Lower CVs indicate better precision and effective mitigation of matrix effects.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Urine Sample Dilute Dilute with Buffer Sample->Dilute Add_IS Add Internal Standard Dilute->Add_IS Heat Heat and Mix Add_IS->Heat Centrifuge Centrifuge Heat->Centrifuge Inject Inject into LC-MS/MS Centrifuge->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Logic Problem Analytical Problem Encountered PoorPeak Poor Peak Shape Problem->PoorPeak MatrixEffect Signal Suppression/Enhancement Problem->MatrixEffect HighVariability High Variability Problem->HighVariability Sol_Peak1 Dilute Sample PoorPeak->Sol_Peak1 Fronting Sol_Peak2 Adjust Mobile Phase pH PoorPeak->Sol_Peak2 Tailing Sol_Peak3 Clean/Replace Column PoorPeak->Sol_Peak3 Distortion Sol_Matrix1 Improve Sample Prep (SPE/LLE) MatrixEffect->Sol_Matrix1 Sol_Matrix2 Optimize Chromatography MatrixEffect->Sol_Matrix2 Sol_Matrix3 Use SIL-IS MatrixEffect->Sol_Matrix3 Sol_Var1 Standardize Sample Prep HighVariability->Sol_Var1 Sol_Var2 Check LC System (Pump, Injector) HighVariability->Sol_Var2 Sol_Var3 Clean MS Source HighVariability->Sol_Var3

Caption: Troubleshooting logic for common LC-MS/MS analysis issues.

References

Common interferences in the measurement of 3,7-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring 3,7-Dimethyluric Acid (3,7-DMU).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

A1: this compound is a metabolite of the methylxanthines theobromine (B1682246) and theophylline (B1681296). Theobromine is found in cocoa products, while theophylline is a medication used to treat respiratory diseases. Measuring 3,7-DMU in biological fluids like urine and plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring of theophylline, and understanding the metabolism of dietary methylxanthines.

Q2: What are the primary analytical methods for quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods. Simple laboratory tests are generally insufficient as they cannot distinguish 3,7-DMU from endogenous uric acid[1]. LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV.

Q3: What are the major categories of interference in 3,7-DMU measurement?

A3: Interferences can be broadly categorized into three groups:

  • Endogenous and Exogenous Compounds: Structurally similar molecules, metabolites of other drugs, and dietary components that can co-elute in HPLC or have similar mass-to-charge ratios in MS.

  • Sample Matrix Effects: Components in the biological sample (e.g., plasma, urine) that can enhance or suppress the analytical signal, particularly in LC-MS/MS.

  • Sample Quality Issues: Problems with the collection and handling of samples, such as hemolysis, which can introduce interfering substances.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during the analysis of this compound.

Chromatography & Detection Issues (HPLC & LC-MS/MS)

Q4: My 3,7-DMU peak is showing tailing in my HPLC chromatogram. What could be the cause and how can I fix it?

A4: Peak tailing for a polar compound like 3,7-DMU in reverse-phase HPLC is often due to secondary interactions with the stationary phase.

  • Cause: Interaction with residual silanol (B1196071) groups on the silica-based column.

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, reducing these secondary interactions.

    • Use an End-Capped Column: Employ a high-quality, end-capped C18 column designed for the analysis of polar compounds.

    • Mobile Phase Modifier: Adding a competing base, like triethylamine (B128534) (TEA), can mask the active silanol sites.

Q5: I am observing a different retention time for 3,7-DMU between runs. What should I check?

A5: Fluctuations in retention time can be caused by several factors related to the stability of the HPLC system.

  • Potential Causes & Solutions:

    • Mobile Phase Composition: Ensure the mobile phase is properly mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves.

    • Column Temperature: Use a column oven to maintain a stable temperature, as even minor room temperature changes can affect retention times.

    • Column Equilibration: Ensure the column is adequately equilibrated between injections.

    • Pump Flow Rate: Check for leaks in the pump or fittings that could lead to an inconsistent flow rate.

Q6: In my LC-MS/MS analysis, the signal intensity for 3,7-DMU is lower than expected and inconsistent. What is a likely cause?

A6: This is a classic symptom of ion suppression, a major matrix effect in LC-MS/MS.

  • Cause: Co-eluting compounds from the sample matrix compete with 3,7-DMU for ionization in the mass spectrometer's source, reducing its signal.

  • Solutions:

    • Improve Chromatographic Separation: Optimize your HPLC method to separate 3,7-DMU from the interfering compounds.

    • Enhance Sample Preparation: Use a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove matrix components before injection.

    • Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant ion suppression.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of 3,7-DMU will co-elute and experience the same degree of ion suppression, allowing for accurate quantification.

Sample-Related Issues

Q7: Can hemolyzed, icteric, or lipemic samples affect the measurement of 3,7-DMU?

A7: Yes, poor sample quality can significantly interfere with the analysis.

  • Hemolysis (ruptured red blood cells): Releases intracellular components, including hemoglobin, which can cause spectral interference in UV-based detection and may interfere with some enzymatic assays[2][3]. For LC-MS/MS, it can introduce a host of interfering substances.

  • Icterus (high bilirubin): Bilirubin can cause spectral interference in photometric assays and may react with assay reagents[2].

  • Lipemia (high lipids): Can cause physical interference in automated analyzers and may lead to ion suppression in LC-MS/MS.

Recommendation: Whenever possible, use fresh samples that have been properly collected and stored. If you must use compromised samples, note the condition and interpret the results with caution.

Metabolic & Cross-Reactivity Interferences

Q8: Which compounds are most likely to interfere with the measurement of 3,7-DMU?

A8: The most common interferences are other methylxanthines and their metabolites due to their structural similarity.

  • Direct Interference: In methods with lower specificity like HPLC-UV, compounds with similar structures and retention times can co-elute and lead to falsely elevated results. These include:

    • Theophylline and Theobromine (parent compounds)

    • Caffeine (B1668208) and its metabolites (e.g., Paraxanthine, 1,7-Dimethyluric acid)

    • Other metabolites like 1-Methyluric acid, 3-Methylxanthine, and 7-Methylxanthine.

  • Indirect Interference: Some drugs can alter the in-vivo levels of 3,7-DMU by affecting the enzymes responsible for the metabolism of theophylline and theobromine (primarily CYP1A2).

    • Inhibitors (may increase 3,7-DMU levels): Cimetidine, macrolide antibiotics (e.g., erythromycin), and allopurinol.

    • Inducers (may decrease 3,7-DMU levels): Phenytoin and compounds in tobacco smoke.

Data on Common Interferences

While specific quantitative data on the interference with this compound is limited in the literature, the following tables summarize the types of interferences and their expected impact.

Table 1: Interference from Structurally Related Compounds

Interfering CompoundParent Compound(s)Potential Impact on 3,7-DMU MeasurementAnalytical Method Most Affected
1,3-Dimethyluric AcidTheophylline, CaffeineHigh risk of co-elution or isobaric interference.HPLC-UV, LC-MS/MS
1,7-Dimethyluric AcidCaffeine, ParaxanthineHigh risk of co-elution or isobaric interference.HPLC-UV, LC-MS/MS
1-Methyluric AcidTheophylline, CaffeineModerate risk of co-elution.HPLC-UV
3-MethylxanthineTheophylline, TheobromineModerate risk of co-elution.HPLC-UV
7-MethylxanthineTheobromine, CaffeineModerate risk of co-elution.HPLC-UV
Uric AcidEndogenousCan interfere in non-specific colorimetric assays.Photometric/Enzymatic Assays

Table 2: Impact of Sample Quality on Analyte Measurement

Interference TypeHemoglobin Level (Hemolysis)Bilirubin Level (Icterus)Triglyceride Level (Lipemia)General Effect on Measurement
Slight ~50-100 mg/dL~5 mg/dL~300 mg/dLMay cause minor deviations in some sensitive assays.
Moderate ~250-500 mg/dL~15 mg/dL~600-1000 mg/dLSignificant interference is likely in photometric and some LC-MS/MS assays[4].
Gross/Severe >500 mg/dL>20 mg/dL>1000 mg/dLHigh probability of erroneous results across most platforms[4][5].

Note: The concentration levels are approximate and the actual impact can vary depending on the specific analytical method.

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound in Urine

This protocol is adapted from methods for analyzing caffeine and its metabolites.

  • Sample Preparation:

    • Thaw frozen urine samples and vortex.

    • Take a 10 µL aliquot of the urine sample.

    • Dilute with 90 µL of a solution containing 25 mM ammonium (B1175870) formate (B1220265) (pH 2.75) and an appropriate stable isotope-labeled internal standard for 3,7-DMU.

    • Centrifuge at high speed for 10 minutes to pellet any precipitates.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Parameters:

    • HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: Linear gradient to 95% B

      • 5-7 min: Hold at 95% B

      • 7.1-10 min: Return to 5% B and equilibrate.

    • Mass Spectrometry: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in positive mode.

    • MRM Transition (Example):

      • This compound: Q1: 197.1 m/z -> Q3: 138.1 m/z (This is an example transition and should be optimized in your laboratory).

Protocol 2: HPLC-UV Method for Methylxanthines

This is a general protocol for the separation of methylxanthines.

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add 400 µL of acetone (B3395972) to precipitate proteins.

    • Vortex and then centrifuge for 10 minutes.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the HPLC system.

  • HPLC Parameters:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 4.5) and methanol (B129727) (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 272 nm.

    • Injection Volume: 20 µL.

Visualizations

Theobromine_Metabolism Theobromine Theobromine Xanthine_Oxidase Xanthine_Oxidase Theobromine->Xanthine_Oxidase N_Demethylation N_Demethylation Theobromine->N_Demethylation DMU_3_7 This compound Xanthine_Oxidase->DMU_3_7 Oxidation Methylxanthine_7 7-Methylxanthine N_Demethylation->Methylxanthine_7 N3-Demethylation Methylxanthine_3 3-Methylxanthine N_Demethylation->Methylxanthine_3 N7-Demethylation

Caption: Metabolic pathway of Theobromine to this compound.

Troubleshooting_Workflow Start Inaccurate 3,7-DMU Result Check_Chromatography Review Chromatogram (Peak Shape, RT) Start->Check_Chromatography Check_Sample_Quality Assess Sample Quality (Hemolysis, Lipemia) Start->Check_Sample_Quality Check_Method_Specificity Evaluate Potential Interfering Compounds Start->Check_Method_Specificity Adjust_HPLC Adjust Mobile Phase/Column Check_Chromatography->Adjust_HPLC Poor Peak Shape or RT Shift Improve_Cleanup Enhance Sample Prep (e.g., SPE) Check_Chromatography->Improve_Cleanup Low Signal (Ion Suppression) Request_New_Sample Request New Sample Check_Sample_Quality->Request_New_Sample Yes Optimize_Separation Optimize LC Gradient for Specificity Check_Method_Specificity->Optimize_Separation Yes Result_OK Result is Validated Adjust_HPLC->Result_OK Improve_Cleanup->Result_OK Request_New_Sample->Result_OK Optimize_Separation->Result_OK

Caption: Troubleshooting workflow for inaccurate 3,7-DMU results.

References

Addressing low detection rates of 3,7-Dimethyluric Acid in clinical samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low detection rates of 3,7-Dimethyluric Acid in clinical samples. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to detect?

A1: this compound is a metabolite of dietary methylxanthines such as caffeine (B1668208) and theobromine.[1] Its detection in clinical samples, such as plasma and urine, can be challenging due to typically low physiological concentrations. In some studies, detection rates have been reported as low as 0%.[2] The inherent chemical properties of this compound and potential sample degradation can also contribute to low detection rates.

Q2: What are the most common analytical methods for detecting this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of this compound and other caffeine metabolites in biological samples.[3] This method offers high selectivity and sensitivity, which is crucial for detecting low-concentration analytes.

Q3: What are the expected concentration ranges of this compound in clinical samples?

A3: The concentration of this compound can vary significantly among individuals due to differences in diet, metabolism, and overall health.[4] Some studies have reported urinary concentration ranges, but plasma levels can be even lower, often falling below the limit of detection of some assays.[5]

Q4: Can pre-analytical factors affect the stability of this compound?

A4: Yes, pre-analytical variables can significantly impact the stability of metabolites in clinical samples.[6][7] Factors such as sample collection, handling, storage temperature, and freeze-thaw cycles can lead to the degradation of this compound, resulting in artificially low measurements.[8]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low detection rates of this compound in your experiments.

Problem: Low or No Signal of this compound

Possible Cause 1: Suboptimal Sample Preparation

Poor extraction efficiency or degradation during sample preparation can lead to a loss of the analyte.

  • Recommendation: Review and optimize your sample preparation protocol. For urine samples, a simple "dilute and shoot" approach after centrifugation may be sufficient.[3] For plasma or serum, protein precipitation is a critical step.

  • Experimental Protocol: Plasma/Serum Protein Precipitation

    • To a 100 µL aliquot of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) (or methanol).

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

    • Carefully transfer the supernatant to a new tube for analysis.

Possible Cause 2: Inadequate Chromatographic Separation

Poor retention or co-elution with interfering substances can mask the this compound peak.

  • Recommendation: Optimize the HPLC/UHPLC method. The choice of column and mobile phase is critical. Reversed-phase chromatography with a C18 column is commonly used.

  • Experimental Protocol: HPLC-MS/MS Method

    • Column: A C18 reversed-phase column (e.g., Eclipse Plus C18, 5-μm, 150-mm length, 3.2-mm i.d.).[10]

    • Mobile Phase A: 0.1% formic acid in water.[10][11]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[10][11]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.[10]

    • Flow Rate: Adjust as per column dimensions and particle size.

    • Injection Volume: Typically 5-10 µL.[3][12]

Possible Cause 3: Mass Spectrometer Settings Not Optimized

Incorrect mass transition or ion source parameters can lead to poor sensitivity.

  • Recommendation: Ensure the mass spectrometer is tuned and calibrated. Optimize the specific multiple reaction monitoring (MRM) transitions for this compound. The protonated molecule [M+H]⁺ is typically monitored.[4]

Possible Cause 4: Sample Degradation

This compound may degrade if samples are not handled or stored properly.

  • Recommendation: Adhere to strict sample handling and storage protocols. It is generally recommended to store samples at -80°C for long-term stability.[8] Minimize freeze-thaw cycles as they can affect metabolite stability.[6]

Data Presentation: Analyte Stability
ParameterConditionRecommendationReference
Storage Temperature Long-term-80°C is preferable to -20°C to minimize degradation of various metabolites.[8]
Freeze-Thaw Cycles Multiple cyclesAvoid repeated freeze-thaw cycles as they can alter the metabolomic profile.[6]
Processing Delays At room temperatureDelays in processing at room temperature should be avoided to prevent significant changes in metabolite levels.[7]
Processing Delays At 4°CMetabolite profiles are generally more stable with processing delays at 4°C compared to room temperature.[7]

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting low detection rates of this compound.

start Start: Low/No this compound Signal sample_prep Review Sample Preparation start->sample_prep protocol_adherence Adherence to Protocol? sample_prep->protocol_adherence lc_method Optimize LC Method column_choice Correct Column? lc_method->column_choice ms_settings Check MS Settings mrm_transitions Verify MRM Transitions ms_settings->mrm_transitions sample_stability Investigate Sample Stability storage_conditions Review Storage History sample_stability->storage_conditions protocol_adherence->lc_method Yes extraction_efficiency Check Extraction Efficiency protocol_adherence->extraction_efficiency No solution Problem Resolved extraction_efficiency->solution column_choice->lc_method No mobile_phase Optimize Mobile Phase column_choice->mobile_phase Yes mobile_phase->ms_settings mrm_transitions->ms_settings No ion_source Optimize Ion Source mrm_transitions->ion_source Yes ion_source->sample_stability freeze_thaw Minimize Freeze-Thaw Cycles storage_conditions->freeze_thaw freeze_thaw->solution

Caption: Troubleshooting workflow for low this compound signal.

cluster_preanalytical Pre-Analytical Factors cluster_analytical Analytical Factors Collection Sample Collection Handling Sample Handling Collection->Handling Storage Storage Conditions Handling->Storage Extraction Extraction Storage->Extraction Separation Chromatography Extraction->Separation Detection Mass Spectrometry Separation->Detection

Caption: Key stages impacting this compound detection.

References

Stability of 3,7-Dimethyluric Acid in biological samples under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3,7-dimethyluric acid in biological samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples important?

A1: this compound is a metabolite of theobromine, a compound found in cocoa and tea. It belongs to the class of organic compounds known as xanthines. Accurate measurement of this compound in biological fluids like plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding the metabolism of dietary compounds. Ensuring the stability of this compound in samples from collection to analysis is critical for obtaining reliable and reproducible data.[1][2]

Q2: What are the primary factors that can affect the stability of this compound in my samples?

A2: The stability of this compound can be influenced by several factors, including:

  • Storage Temperature: Inappropriate storage temperatures can lead to the degradation of the analyte.

  • Storage Duration: The length of time a sample is stored can impact the concentration of this compound.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can cause degradation of analytes.[3]

  • Matrix Effects: The biological matrix (e.g., plasma, urine, serum) can contain enzymes or other components that may degrade the analyte.

  • Exposure to Light and Oxidation: Photodegradation and oxidation can also contribute to analyte instability.[4]

Q3: What are the recommended storage conditions for ensuring the stability of this compound in biological samples?

A3: While specific quantitative stability data for this compound is not extensively published, general guidelines for small molecule metabolites in biological matrices should be followed. For long-term storage, temperatures of -80°C are recommended to minimize degradation.[3] For short-term storage (up to 7 days), -20°C may be suitable.[3] It is crucial to minimize the number of freeze-thaw cycles the samples undergo.[3]

Q4: How many freeze-thaw cycles are generally acceptable for samples containing this compound?

A4: According to general bioanalytical guidelines, it is advisable to limit freeze-thaw cycles to a minimum. For many small molecules, stability has been demonstrated for up to three to five freeze-thaw cycles. However, it is best practice to validate the stability of this compound for the expected number of freeze-thaw cycles in your specific study.[3]

Q5: What are "stability-indicating" analytical methods and why are they important?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact analyte without interference from its degradation products, impurities, or other components in the sample matrix.[5] Using a stability-indicating method is essential to ensure that the measured concentration truly reflects the amount of undegraded this compound in the sample.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Sample degradation due to improper storage.Review sample handling and storage procedures. Ensure samples were consistently stored at ≤ -20°C, and preferably at -80°C for long-term storage. Minimize freeze-thaw cycles.
Inefficient extraction from the biological matrix.Optimize the extraction protocol. Ensure the pH of the sample and extraction solvent are appropriate for this compound. Consider different solid-phase extraction (SPE) sorbents or liquid-liquid extraction (LLE) solvents.
High variability in results between replicate samples Inconsistent sample handling or storage.Standardize all sample handling procedures, from collection to analysis. Ensure all samples are treated identically.
Partial thawing of samples during storage or handling.Maintain a consistent cold chain. Use a freezer with stable temperature control and avoid opening it frequently. When retrieving samples, do so quickly and return them to the freezer promptly.
Presence of unexpected peaks in the chromatogram Degradation of this compound.Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products and ensure your analytical method can resolve them from the parent compound.[4][6]
Interference from the biological matrix.Evaluate the selectivity of your analytical method. Analyze blank matrix samples to check for interfering peaks. If necessary, improve the sample clean-up procedure.
Decreasing analyte concentration over time in stored QC samples Long-term instability of the analyte under the current storage conditions.Re-evaluate the long-term stability of this compound at the storage temperature. Consider storing samples at a lower temperature (e.g., -80°C instead of -20°C).

Stability of this compound: Data Summary

Specific quantitative stability data for this compound in biological samples is limited in publicly available literature. The following tables provide a qualitative summary based on general principles of metabolite stability and data for structurally related methylxanthines. It is strongly recommended to perform a comprehensive stability assessment as part of your bioanalytical method validation.

Table 1: Long-Term Stability of this compound in Biological Samples

Storage TemperaturePlasma/SerumUrineRecommendation
Room Temperature (~20-25°C)UnstableUnstableAvoid storage at room temperature. Process samples as quickly as possible.
Refrigerated (4°C)Limited Stability (hours to a few days)Limited Stability (hours to a few days)Suitable for short-term storage (e.g., in an autosampler) but not recommended for more than 24-48 hours.
Freezer (-20°C)Stable (days to weeks)Stable (days to weeks)Acceptable for short to medium-term storage.
Ultra-low Freezer (-80°C)Stable (months to years) Stable (months to years) Recommended for all long-term storage.

Table 2: Freeze-Thaw Stability of this compound in Biological Samples

Number of Freeze-Thaw CyclesPlasma/SerumUrineRecommendation
1-3 CyclesLikely StableLikely StableGenerally acceptable, but should be validated.
>3 CyclesPotential for DegradationPotential for DegradationAvoid if possible. If more cycles are necessary, stability must be thoroughly validated.[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Human Urine

This protocol is based on methods for extracting methylxanthines from urine for HPLC analysis.

Materials:

  • Urine sample

  • Methanol (B129727)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge the samples to remove any particulate matter.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water with a low percentage of organic solvent) to remove polar interferences.

  • Elution: Elute this compound from the cartridge using an appropriate solvent, such as methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for HPLC or LC-MS/MS analysis.

Protocol 2: Analysis of this compound by HPLC-UV

This is a general procedure for the analysis of methylxanthines.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A gradient of an aqueous solvent (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

Procedure:

  • Injection: Inject the reconstituted sample extract onto the HPLC column.

  • Separation: Perform a gradient elution to separate this compound from other components in the sample.

  • Detection: Monitor the column effluent using a UV detector at an appropriate wavelength for this compound (typically around 273 nm for methylxanthines).[7]

  • Quantification: Quantify the concentration of this compound by comparing its peak area to that of a calibration curve prepared with known standards.

Visualizations

Experimental_Workflow cluster_collection Sample Collection & Pre-processing cluster_storage Storage cluster_extraction Extraction cluster_analysis Analysis Collection Biological Sample Collection (Plasma, Urine, Serum) Centrifugation Centrifugation (to remove particulates) Collection->Centrifugation Storage Sample Storage (-80°C Recommended) Centrifugation->Storage Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Storage->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC or LC-MS/MS Analysis Reconstitution->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Tree Start Inconsistent or Low This compound Results? CheckStorage Review Sample Storage Conditions & Duration Start->CheckStorage CheckFT Evaluate Number of Freeze-Thaw Cycles Start->CheckFT CheckExtraction Assess Extraction Efficiency Start->CheckExtraction CheckMethod Verify Analytical Method Specificity Start->CheckMethod ImproperStorage Degradation due to Improper Storage CheckStorage->ImproperStorage Non-compliant ExcessiveFT Degradation due to Excessive Freeze-Thaw CheckFT->ExcessiveFT > Recommended InefficientExtraction Analyte Loss during Extraction CheckExtraction->InefficientExtraction Low Recovery MethodInterference Interference from Degradants or Matrix Components CheckMethod->MethodInterference Poor Specificity Solution1 Implement Strict Cold Chain & Store at -80°C ImproperStorage->Solution1 Solution2 Aliquot Samples to Minimize Freeze-Thaw Cycles ExcessiveFT->Solution2 Solution3 Optimize Extraction Protocol (pH, solvent, sorbent) InefficientExtraction->Solution3 Solution4 Develop/Validate a Stability-Indicating Method MethodInterference->Solution4

Caption: Troubleshooting decision tree for stability issues.

References

Overcoming challenges in the quantification of low-level 3,7-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Quantification of Low-Level 3,7-Dimethyluric Acid

Welcome to the technical support center for the quantification of low-level this compound (3,7-DMU). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in their analytical experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and why is its quantification challenging? This compound is a metabolite of methylxanthines such as caffeine (B1668208) and theobromine.[1] Its quantification can be challenging at low levels due to potential interferences from other structurally similar purine (B94841) derivatives in biological matrices, requiring highly sensitive and specific analytical methods like HPLC. In some biological matrices, like plasma, its detection rate can be very low or even zero.[2]
What is the most common analytical method for quantifying this compound? High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used method for the quantification of this compound and other caffeine metabolites.[3] This technique offers high sensitivity and specificity, which is crucial for distinguishing and quantifying low concentrations of the analyte in complex samples.
Why is an internal standard crucial for accurate quantification? An internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and instrument response. Using a stable isotope-labeled internal standard that has nearly identical chemical and physical properties to 3,7-DMU can help to mitigate matrix effects and improve the accuracy and precision of the quantification.[4]
What are matrix effects and how do they impact the analysis of this compound? Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, such as urine or plasma.[5][6] These effects can lead to ion suppression or enhancement, causing inaccurate quantification.[5] For 3,7-DMU, which is often measured in complex biological fluids, matrix effects can be a significant source of error.[5][6]

Troubleshooting Guide

Issue 1: Low or No Analyte Signal

Possible Causes and Solutions

CauseRecommended Action
Inefficient Extraction Optimize the extraction solvent polarity based on the sample matrix. Consider using techniques like sonication or multiple extractions to improve the yield.[7] For solid-phase extraction (SPE), ensure proper column conditioning and use a sufficient volume of elution solvent.[7]
Analyte Degradation 3,7-DMU may be sensitive to temperature and light. Protect samples from light and consider adding antioxidants.[7] If using nitrogen evaporation, carefully control the temperature to prevent degradation of thermally labile compounds.[7]
Instrument Sensitivity Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. Optimize the ionization source parameters for this compound.
Sub-optimal LC Conditions Verify the mobile phase composition and gradient program. Ensure the analytical column is not clogged or degraded.
Issue 2: Poor Peak Shape and Chromatography

Possible Causes and Solutions

CauseRecommended Action
Column Overloading If peak fronting is observed, reduce the injection volume or dilute the sample.
Secondary Interactions If peak tailing occurs, it might be due to interactions with active sites on the column. Consider adjusting the mobile phase pH or using a column with a different chemistry.
Inappropriate Mobile Phase Ensure the mobile phase is properly mixed and degassed. The organic solvent composition and pH should be optimized for the best peak shape.
Issue 3: High Variability and Poor Reproducibility

Possible Causes and Solutions

CauseRecommended Action
Inconsistent Sample Preparation Automate sample preparation steps where possible to minimize human error. Ensure thorough mixing and consistent timing for each step.
Matrix Effects Implement matrix-matched calibration curves where standards are prepared in a blank matrix similar to the samples.[6] The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.[4]
Instrument Instability Check for fluctuations in pump pressure, column temperature, and mass spectrometer performance. Allow the system to equilibrate sufficiently before starting the analytical run.

Experimental Protocols & Methodologies

Sample Preparation of Urine for LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of caffeine and its metabolites.[3]

  • Thawing and Mixing: Thaw frozen urine samples and mix them thoroughly.

  • Dilution: Take a 10 µL aliquot of the urine sample.

  • Addition of Buffer and Internal Standard: Add 65 µL of 25 mM ammonium (B1175870) formate (B1220265) (pH 2.75 with formic acid) and 25 µL of the internal standard mixture.

  • Heating and Mixing: Heat the sample at 37°C for 10 minutes while mixing to redissolve any precipitate.[3]

  • Centrifugation: Centrifuge the sample to remove any remaining particulate matter before injection into the LC-MS/MS system.[3]

LC-MS/MS Parameters for Analysis

The following are example starting parameters that may require further optimization for your specific instrumentation.

Liquid Chromatography Parameters

ParameterExample Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A 0.5% Acetic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 200 µL/min[3]
Injection Volume 10 µL[3]
Column Temperature 60°C[3]
Gradient Start at 1.5% B, increase to 18% B over 1.5 min, then to 100% B over the next 3.5 min, hold for 2 min.[3]

Mass Spectrometry Parameters

ParameterExample Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined for this compound
Product Ion (Q3) To be determined for this compound
Collision Energy To be optimized for the specific transition

Visualizations

G Troubleshooting Workflow for Low Analyte Recovery cluster_start cluster_extraction Extraction Issues cluster_cleanup Cleanup Losses cluster_degradation Analyte Stability cluster_end start Start: Low Recovery of 3,7-DMU insufficient_extraction Insufficient Extraction? start->insufficient_extraction optimize_solvent Optimize Solvent Polarity (e.g., use less polar solvents) insufficient_extraction->optimize_solvent Yes spe_loss Losses during SPE cleanup? insufficient_extraction->spe_loss No enhance_extraction Enhance Extraction Method (e.g., sonication, multiple extractions) optimize_solvent->enhance_extraction end_node Improved Recovery enhance_extraction->end_node check_spe Check SPE column activation and elution volume spe_loss->check_spe Yes degradation Analyte Degradation? spe_loss->degradation No check_spe->end_node protect_sample Add antioxidants, protect from light, control temperature degradation->protect_sample Yes degradation->end_node No protect_sample->end_node

Caption: A flowchart for troubleshooting low recovery of this compound.

G Logical Workflow for Mitigating Matrix Effects cluster_start cluster_matrix_effects Identify Matrix Effects cluster_calibration Calibration Strategy cluster_is Internal Standard cluster_sample_prep Sample Preparation cluster_end start Start: Inaccurate Quantification matrix_effects Suspect Matrix Effects? start->matrix_effects matrix_matched_cal Use Matrix-Matched Calibration matrix_effects->matrix_matched_cal Yes procedural_cal Use Procedural Calibration matrix_matched_cal->procedural_cal Alternative use_is Use Stable Isotope-Labeled Internal Standard matrix_matched_cal->use_is procedural_cal->use_is cleanup Improve Sample Cleanup (e.g., SPE, LLE) use_is->cleanup end_node Accurate Quantification cleanup->end_node

References

Column selection guide for optimal 3,7-Dimethyluric Acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal High-Performance Liquid Chromatography (HPLC) column for the analysis of 3,7-Dimethyluric Acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible results.

Column Selection Guide

The selection of an appropriate HPLC column is critical for achieving accurate and reliable quantification of this compound. The optimal choice depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Reversed-phase chromatography is the most common approach for this analysis.

Key Column Characteristics to Consider:
  • Stationary Phase: C18 and C8 columns are excellent starting points for method development.[1] C18 phases offer higher hydrophobicity and retention, while C8 phases provide slightly less retention, which can be advantageous for faster analysis times. For highly polar interfering compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be a viable alternative.[2][3]

  • Particle Size: Columns with smaller particle sizes (e.g., 1.8 µm, 2.7 µm, 3.5 µm) provide higher efficiency and resolution, leading to sharper peaks and better sensitivity.[1][4] However, they also generate higher backpressure and may require a UHPLC system. 5 µm particle size columns are a robust choice for standard HPLC systems.[1]

  • Column Dimensions: Shorter columns (e.g., 50 mm, 100 mm) combined with smaller particles can significantly reduce analysis time.[4] A common starting dimension for method development is 100 mm x 4.6 mm or 150 mm x 4.6 mm.[5][6]

  • Pore Size: For small molecules like this compound (molecular weight < 5000), columns with a pore size of 60-120 Å are recommended.[1]

Column Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate column for this compound analysis.

ColumnSelection Start Start: Define Analytical Needs (Sample Matrix, Sensitivity) ChoosePhase Choose Stationary Phase Start->ChoosePhase C18_C8 Reversed-Phase (C18 or C8) Good starting point ChoosePhase->C18_C8 Most Common HILIC HILIC For very polar analytes or different selectivity ChoosePhase->HILIC Alternative ChooseParticle Select Particle Size C18_C8->ChooseParticle HILIC->ChooseParticle SmallParticle < 3 µm (UHPLC) Higher efficiency & speed ChooseParticle->SmallParticle StandardParticle 3.5 - 5 µm (HPLC) Robust, lower pressure ChooseParticle->StandardParticle ChooseDimensions Select Column Dimensions SmallParticle->ChooseDimensions StandardParticle->ChooseDimensions ShortColumn 50-100 mm length Faster analysis ChooseDimensions->ShortColumn LongColumn 150-250 mm length Higher resolution ChooseDimensions->LongColumn Optimize Optimize Method (Mobile Phase, Flow Rate) ShortColumn->Optimize LongColumn->Optimize Troubleshooting Problem Identify Problem Pressure Pressure Issues (High/Low/Fluctuating) Problem->Pressure PeakShape Peak Shape Issues (Tailing/Fronting/Split) Problem->PeakShape Retention Retention Time Issues (Drifting/No Retention) Problem->Retention CheckSystem Check System for Leaks & Blockages Pressure->CheckSystem CheckColumn Inspect/Clean/Replace Column Pressure->CheckColumn PeakShape->CheckColumn CheckSample Check Sample Prep & Injection Solvent PeakShape->CheckSample Retention->CheckSystem CheckMobilePhase Check Mobile Phase (pH, Composition, Degassing) Retention->CheckMobilePhase Solution Problem Resolved CheckSystem->Solution CheckSystem->Solution CheckColumn->Solution CheckColumn->Solution CheckMobilePhase->Solution CheckSample->Solution

References

Validation & Comparative

Comparative Guide to Bioanalytical Method Validation for 3,7-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of 3,7-Dimethyluric Acid (3,7-DMU), a metabolite of theobromine (B1682246) and a minor metabolite of caffeine (B1668208).[1] The primary method detailed is a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, representing the current standard for high sensitivity and selectivity. This is compared with a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method as a widely available alternative.

This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and metabolic studies.

Overview of Bioanalytical Methods

The quantification of this compound in biological matrices such as plasma and urine is crucial for understanding the metabolism of dietary methylxanthines like caffeine and theobromine. Due to its polar nature and typically low endogenous concentrations, sensitive and specific analytical methods are required.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis, offering high sensitivity and selectivity. This method allows for the accurate quantification of low-level metabolites in complex biological matrices.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a more traditional and widely accessible technique. While generally less sensitive than LC-MS/MS, it can be a suitable alternative for applications where higher concentrations of the analyte are expected or when mass spectrometry is not available.

Proposed Primary Method: LC-MS/MS

The following section details a proposed LC-MS/MS method for the quantification of this compound in human plasma. This protocol is based on established methods for the simultaneous analysis of caffeine and its metabolites.

Experimental Protocol: LC-MS/MS Method

Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., ¹³C-labeled this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Inject a 5 µL aliquot into the LC-MS/MS system.

Chromatographic Conditions

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A linear gradient can be optimized to separate 3,7-DMU from other matrix components and isomers. A typical gradient might start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

Mass Spectrometric Conditions

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 197.1 -> Product ion (Q3) m/z 140.1

    • Internal Standard (¹³C-3,7-DMU): To be determined based on the specific labeled standard used.

Data Presentation: LC-MS/MS Method Validation Parameters

The following table summarizes the typical validation parameters for the proposed LC-MS/MS method, in accordance with FDA and ICH guidelines.[2][3]

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Range Dependent on expected concentrations1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent, precise, and reproducible85 - 105%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Change within ±15%Stable under typical conditions

Alternative Method: HPLC-UV

An HPLC-UV method can be employed for the quantification of this compound, particularly in urine samples where concentrations may be higher.

Experimental Protocol: HPLC-UV Method

Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 500 µL of urine, pre-treated with an internal standard (e.g., theophylline), onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

Chromatographic Conditions

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 3.5) and acetonitrile (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 280 nm.

Data Presentation: Comparison of LC-MS/MS and HPLC-UV Methods
FeatureLC-MS/MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)
Sensitivity (Typical LLOQ) Low ng/mL to pg/mLHigh ng/mL to µg/mL
Sample Volume Low (e.g., 50-100 µL)Moderate (e.g., 200-500 µL)
Run Time Short (typically < 10 minutes)Longer (typically 15-30 minutes)
Matrix Effect Potential for ion suppression/enhancementLess susceptible to matrix effects
Cost & Availability Higher initial and operational costLower cost, more widely available
Throughput HighModerate

Mandatory Visualizations

G cluster_caffeine_metabolism Caffeine Metabolism Pathway Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine Theobromine Theobromine Caffeine->Theobromine Theophylline Theophylline Caffeine->Theophylline DMU_37 This compound Theobromine->DMU_37

Caffeine Metabolism to this compound

G cluster_workflow Bioanalytical Workflow for 3,7-DMU cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

LC-MS/MS Experimental Workflow

References

Navigating the Analytical Landscape: A Comparative Guide to 3,7-Dimethyluric Acid Measurement Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. 3,7-Dimethyluric acid (3,7-DMU), a key metabolite of theobromine (B1682246) and an indicator of caffeine (B1668208) metabolism, presents a growing area of interest in various research fields. This guide provides a comprehensive cross-validation comparison of the primary analytical platforms utilized for its measurement, offering insights into their performance, methodologies, and ideal applications.

Performance Characteristics: A Comparative Overview

The performance of an analytical method is defined by several key parameters, including accuracy, precision, sensitivity (Limit of Quantification), and linearity. The following tables summarize typical performance data for LC-MS/MS and ELISA methods, drawn from studies on related small molecules and general platform capabilities. It is important to note that these values are representative and the performance for a specific 3,7-DMU assay would require dedicated validation.

Table 1: Representative Performance Characteristics of LC-MS/MS for Small Molecule Quantification

ParameterTypical PerformanceSource Analyte/Reference
Accuracy (% Recovery) 85 - 115%General FDA Bioanalytical Method Validation Guidance[1]
Precision (% CV) < 15%General FDA Bioanalytical Method Validation Guidance[1]
Linearity (r²) > 0.99[2][3]
Limit of Quantification (LOQ) Low ng/mL to pg/mL[3][4]

Table 2: Representative Performance Characteristics of ELISA for Small Molecule Quantification

ParameterTypical PerformanceSource Analyte/Reference
Accuracy (% Recovery) 80 - 120%[5][6]
Precision (% CV) < 20%[5][7][8][9]
Linearity (r²) > 0.98[7][8]
Limit of Quantification (LOQ) Low ng/mL to µg/mL[7]

Metabolic Pathway of this compound

Understanding the metabolic origin of 3,7-DMU is crucial for interpreting its physiological significance. 3,7-DMU is primarily a downstream metabolite of theobromine, which itself is a metabolite of caffeine. The conversion of theobromine to this compound is catalyzed by the enzyme xanthine (B1682287) oxidase.

Metabolic Pathway of this compound Metabolic Pathway of this compound Caffeine Caffeine Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 DMU This compound Theobromine->DMU Xanthine Oxidase Cross-Validation Workflow Cross-Validation Workflow for 3,7-DMU Measurement Platforms cluster_0 Sample Collection & Preparation cluster_1 Analytical Platforms cluster_2 Data Analysis & Comparison cluster_3 Conclusion SampleCollection Collect Biological Samples (e.g., Plasma, Urine) SampleAliquoting Aliquot Samples for Parallel Analysis SampleCollection->SampleAliquoting LCMS LC-MS/MS Analysis SampleAliquoting->LCMS ELISA ELISA Analysis SampleAliquoting->ELISA DataAcquisition Acquire Quantitative Data LCMS->DataAcquisition ELISA->DataAcquisition MethodComparison Statistical Comparison (e.g., Bland-Altman, Correlation) DataAcquisition->MethodComparison PerformanceEvaluation Evaluate Performance Metrics (Accuracy, Precision, Linearity) MethodComparison->PerformanceEvaluation Conclusion Select Optimal Platform Based on Study Requirements PerformanceEvaluation->Conclusion

References

The Evolving Landscape of CYP1A2 Phenotyping: A Comparative Analysis of 3,7-Dimethyluric Acid and Other Caffeine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the utility of various caffeine (B1668208) metabolites in assessing Cytochrome P450 1A2 (CYP1A2) enzyme activity. This guide provides a detailed comparison of 3,7-dimethyluric acid against other key metabolites, supported by experimental data and protocols, to aid in the selection of the most appropriate biomarker for CYP1A2 phenotyping studies.

Introduction

Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme in human drug metabolism, responsible for the biotransformation of numerous clinically important drugs, including theophylline (B1681296), clozapine, and imipramine, as well as procarcinogens.[1][2] Given its significant role and interindividual variability in activity, accurate assessment of CYP1A2 function is paramount for personalized medicine and drug development. Caffeine, a widely consumed stimulant, is the most accepted probe for in vivo phenotyping of CYP1A2.[3][4][5] The activity of CYP1A2 is typically assessed by measuring the metabolic ratio of various caffeine metabolites in biological fluids such as urine, plasma, or saliva.[6][7]

This guide provides an in-depth comparison of this compound (37U) and other prominent caffeine metabolites—paraxanthine (B195701) (17X), theophylline (13X), and theobromine (B1682246) (37X)—as biomarkers for CYP1A2 activity. We will delve into the metabolic pathways, present comparative data from scientific literature, detail experimental protocols for their measurement, and provide visual aids to facilitate understanding.

Caffeine Metabolism and the Role of CYP1A2

Caffeine (1,3,7-trimethylxanthine) is extensively metabolized in the liver, primarily by CYP1A2.[8][9] This enzyme is responsible for approximately 95% of caffeine's primary metabolism.[10] The main metabolic pathways initiated by CYP1A2 are N-demethylation reactions, leading to the formation of three primary dimethylxanthine metabolites:

  • Paraxanthine (1,7-dimethylxanthine; 17X): The major metabolite, accounting for about 80% of caffeine metabolism through 3-N-demethylation.[1] Its formation is almost exclusively catalyzed by CYP1A2.[9]

  • Theobromine (3,7-dimethylxanthine; 37X): Formed through 1-N-demethylation.

  • Theophylline (1,3-dimethylxanthine; 13X): Formed through 7-N-demethylation.

These primary metabolites are further metabolized by CYP1A2 and other enzymes, such as xanthine (B1682287) oxidase (XO) and N-acetyltransferase 2 (NAT2), into a variety of uric acid and uracil (B121893) derivatives.[6][11] this compound (37U) is a downstream metabolite of theobromine. The intricate network of caffeine metabolism offers several potential biomarkers for assessing CYP1A2 activity.

CaffeineMetabolism Caffeine Caffeine (1,3,7-trimethylxanthine) Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (major) Theobromine Theobromine (3,7-dimethylxanthine) Caffeine->Theobromine CYP1A2 Theophylline Theophylline (1,3-dimethylxanthine) Caffeine->Theophylline CYP1A2 AFMU AFMU Paraxanthine->AFMU CYP2A6 _1X 1-Methylxanthine (1X) Paraxanthine->_1X CYP1A2 _17U 1,7-Dimethyluric Acid (17U) Paraxanthine->_17U _37U This compound (37U) Theobromine->_37U Theophylline->_1X _1U 1-Methyluric Acid (1U) _1X->_1U XO

Caption: Simplified caffeine metabolism pathway highlighting the central role of CYP1A2.

Comparison of Caffeine Metabolites as CYP1A2 Biomarkers

The choice of a specific caffeine metabolite or a ratio of metabolites to assess CYP1A2 activity depends on several factors, including the biological matrix, the desired specificity, and the analytical method available. While various metabolic ratios have been proposed, there is no universal consensus on the single best marker.[6]

Paraxanthine-Based Ratios

The ratio of paraxanthine to caffeine (17X/137X) in plasma or saliva is a widely accepted and reliable index of CYP1A2 activity.[6][12][13] This is due to the fact that the 3-N-demethylation of caffeine to paraxanthine is the primary metabolic pathway and is almost exclusively catalyzed by CYP1A2.[9]

Urinary Metabolite Ratios

Urinary metabolite ratios are often preferred for their non-invasive nature. Several have been proposed, with varying degrees of correlation to CYP1A2 activity. A commonly used and validated urinary marker is the ratio of (AFMU + 1U + 1X) / 1,7U.[1] Another ratio, (AFMU + 1U + 1X + 17U + 17X)/137X, has also shown a high correlation with caffeine clearance.[12]

The utility of this compound (37U) as a specific CYP1A2 biomarker is less established compared to paraxanthine and its downstream products. While 37U is a metabolite of theobromine, which is formed by CYP1A2, the subsequent metabolic steps and the involvement of other enzymes can confound its direct correlation with CYP1A2 activity.

Metabolic Ratio Biological Matrix Advantages Disadvantages Correlation with CYP1A2 Activity References
Paraxanthine/Caffeine (17X/137X) Plasma, SalivaHigh specificity for CYP1A2; strong correlation with caffeine clearance.Requires blood or saliva collection.High (r > 0.8)[12][13]
(AFMU + 1U + 1X) / 1,7U UrineNon-invasive; well-validated.Involves multiple metabolites and enzymes downstream of CYP1A2.High correlation with caffeine clearance.[1]
(AFMU + 1U + 1X + 17U + 17X) / 137X UrineNon-invasive; high correlation with caffeine clearance.Requires measurement of multiple metabolites.High (r = 0.85)[12]
Theophylline/Caffeine (13X/137X) PlasmaReflects a specific CYP1A2-mediated pathway.Minor metabolic pathway; may be influenced by CYP2E1.Moderate[9][13]
This compound (37U) based ratios UrineNon-invasive.Indirect measure of CYP1A2 activity; influenced by the metabolism of theobromine.Less established[14]

Experimental Protocols

Accurate measurement of caffeine and its metabolites is crucial for reliable CYP1A2 phenotyping. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[15][16][17]

Key Experiment: Quantification of Caffeine and its Metabolites in Urine by LC-MS/MS

This protocol provides a general workflow for the analysis of urinary caffeine metabolites.

ExperimentalWorkflow start Urine Sample Collection pretreatment Sample Pretreatment (e.g., Dilution, SPE) start->pretreatment analysis LC-MS/MS Analysis pretreatment->analysis data Data Acquisition and Processing analysis->data ratio Calculation of Metabolic Ratios data->ratio phenotyping CYP1A2 Phenotyping ratio->phenotyping

Caption: General workflow for CYP1A2 phenotyping using urinary caffeine metabolites.

1. Sample Collection and Preparation:

  • Collect a spot urine sample, typically 4-6 hours after caffeine administration.[1] For studies relying on dietary caffeine, a random urine sample can be used.[1]

  • To ensure the stability of certain metabolites like AFMU, which can degrade to AAMU, samples may be incubated at room temperature for a defined period.[18]

  • For LC-MS/MS analysis, a simple dilution of the urine sample with an internal standard solution is often sufficient.[15] Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.[16]

2. LC-MS/MS Analysis:

  • Chromatography: A reversed-phase C18 column is typically used for the separation of caffeine and its metabolites.[17] The mobile phase usually consists of a mixture of water with a small amount of acid (e.g., formic or acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[17]

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[15]

3. Data Analysis:

  • Quantify the concentration of each metabolite using a calibration curve prepared with known standards.

  • Calculate the desired metabolic ratio(s) based on the molar concentrations of the metabolites.

4. Quality Control:

  • Include quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the assay.[18]

Conclusion and Recommendations

The assessment of CYP1A2 activity using caffeine as a probe substrate is a well-established and valuable tool in clinical pharmacology and drug development.

  • For a highly specific and reliable assessment of CYP1A2 activity, the paraxanthine/caffeine (17X/137X) ratio in plasma or saliva is the recommended biomarker. Its formation is a direct and major metabolic pathway mediated almost exclusively by CYP1A2.

  • For non-invasive screening and in large-scale epidemiological studies, urinary metabolite ratios such as (AFMU + 1U + 1X) / 1,7U provide a robust and well-validated alternative.

  • The use of This compound (37U) as a standalone biomarker for CYP1A2 activity is not as well-supported by current literature compared to paraxanthine-derived ratios. Its formation is downstream of theobromine, and its concentration can be influenced by other metabolic pathways, potentially reducing its specificity as a direct measure of CYP1A2 activity.

Researchers and drug development professionals should carefully consider the specific objectives of their study, the available biological samples, and the analytical capabilities when selecting a caffeine metabolite-based biomarker for CYP1A2 phenotyping. The detailed information and protocols provided in this guide aim to facilitate this decision-making process and promote the standardization of CYP1A2 activity assessment.

References

A Guide to Inter-Laboratory Comparison of 3,7-Dimethyluric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of 3,7-Dimethyluric Acid, a key metabolite of theobromine (B1682246) and a biomarker relevant in various physiological and pharmacological studies. In the absence of a standardized, universally adopted method, this document outlines proposed experimental protocols for common analytical platforms and presents a hypothetical data set to illustrate how such a comparative study could be structured and its results evaluated.

Introduction

This compound is a purine (B94841) derivative formed during the metabolism of methylxanthines, such as caffeine (B1668208) and theobromine.[1] Accurate and precise quantification of this metabolite in biological matrices like urine and plasma is crucial for pharmacokinetic studies, dietary assessments, and understanding its role in various health conditions. This guide is intended to assist laboratories in establishing and validating their analytical methods for this compound and to facilitate the comparison of results across different institutions.

Data Presentation: A Hypothetical Inter-Laboratory Study

To illustrate the outcomes of an inter-laboratory comparison, the following tables present hypothetical quantitative data from three independent laboratories (Lab A, Lab B, and Lab C). These labs analyzed a standardized sample of this compound with a known concentration of 50 µg/mL in human urine. The data reflects typical performance characteristics of the analytical methods described in this guide.

Table 1: Comparison of Linearity and Range

LaboratoryAnalytical MethodCalibration Range (µg/mL)
Lab ALC-MS/MS0.5 - 2000.998
Lab BHPLC-UV1.0 - 2500.995
Lab CLC-MS/MS0.2 - 1500.999

Table 2: Comparison of Accuracy and Precision

LaboratoryAnalytical MethodMean Measured Concentration (µg/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Lab ALC-MS/MS49.298.43.55.1
Lab BHPLC-UV52.5105.06.28.7
Lab CLC-MS/MS50.8101.62.84.5

Table 3: Comparison of Sensitivity

LaboratoryAnalytical MethodLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Lab ALC-MS/MS0.050.15
Lab BHPLC-UV0.51.5
Lab CLC-MS/MS0.020.06

Experimental Protocols

A standardized experimental protocol is fundamental for a meaningful inter-laboratory comparison. The following sections detail proposed methodologies for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Sample Preparation (for both LC-MS/MS and HPLC-UV)
  • Objective: To extract this compound from a biological matrix (e.g., urine or plasma) and remove interfering substances.

  • Materials:

    • This compound certified reference material (≥98% purity)

    • Stable isotope-labeled internal standard (e.g., ¹³C₃-3,7-Dimethyluric Acid) for LC-MS/MS

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (B52724) (HPLC grade)

    • Formic acid (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure for Urine Samples:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 4000 x g for 10 minutes to pellet any particulate matter.

    • To 100 µL of supernatant, add 400 µL of acetonitrile (containing the internal standard for LC-MS/MS).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Procedure for Plasma Samples:

    • To 100 µL of plasma, add 300 µL of cold methanol (containing the internal standard for LC-MS/MS).

    • Vortex for 2 minutes.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Objective: To separate and quantify this compound with high sensitivity and selectivity.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z 197.1 -> Product ion (Q3) m/z 169.1

      • ¹³C₃-3,7-Dimethyluric Acid (IS): Precursor ion (Q1) m/z 200.1 -> Product ion (Q3) m/z 172.1

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the specific instrument manufacturer's recommendations.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Analysis
  • Objective: To separate and quantify this compound using a widely available chromatographic technique.

  • Instrumentation: A high-performance liquid chromatography system with a UV/Vis detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of 0.05 M phosphate (B84403) buffer (pH 3.5) and acetonitrile (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Spike Spike with Internal Standard (for LC-MS/MS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile/Methanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LC_Separation Liquid Chromatography Separation Supernatant->LC_Separation Inject into LC system Detection Detection (MS/MS or UV) LC_Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

interlab_comparison cluster_setup Study Setup cluster_labs Participating Laboratories cluster_analysis Analysis & Reporting cluster_evaluation Data Evaluation Coordinator Coordinating Laboratory Sample_Prep Prepare & Distribute Standardized Samples Coordinator->Sample_Prep Protocol Establish Standardized Protocols Coordinator->Protocol LabA Laboratory A Sample_Prep->LabA LabB Laboratory B Sample_Prep->LabB LabC Laboratory C Sample_Prep->LabC Protocol->LabA Protocol->LabB Protocol->LabC Analysis Analyze Samples using Defined Protocol LabA->Analysis LabB->Analysis LabC->Analysis Report Report Results to Coordinator Analysis->Report Stats Statistical Analysis of Results Report->Stats Comparison Compare Performance Metrics (Accuracy, Precision, etc.) Stats->Comparison Final_Report Generate Final Comparison Report Comparison->Final_Report

Caption: Logical flow of an inter-laboratory comparison study.

References

A Researcher's Guide to Certified Reference Materials for 3,7-Dimethyluric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. The quantification of metabolites like 3,7-dimethyluric acid, a metabolite of theobromine (B1682246) and caffeine (B1668208), requires high-quality reference standards. This guide provides a comparison of commercially available analytical standards for this compound and outlines the experimental protocols necessary to validate their performance, ensuring the integrity of research data.

Comparison of Commercially Available this compound Standards

While a designated "Certified Reference Material" (CRM) for this compound may be limited, several suppliers offer high-purity analytical standards. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. Standard analytical-grade materials, while not having the full certification of a CRM, can be suitable for many research applications, provided they are properly validated in-house. Below is a comparison of available options.

SupplierProduct NamePurity SpecificationMethod of AnalysisCAS Number
Sigma-Aldrich This compound≥95.0%HPLC13087-49-5
MedchemExpress This compoundNot specifiedNot specified13087-49-5
LMS Consult This compound>=95.0%HPLCNot specified[1]

It is important for researchers to obtain the Certificate of Analysis (CoA) for the specific lot they purchase, as this document will provide detailed information about the purity and characterization of the standard. Sigma-Aldrich, for instance, provides access to lot-specific CoAs on their website.

Experimental Protocols for Standard Validation

When a formal CRM is unavailable, or when comparing analytical standards from different suppliers, in-house validation is crucial. The following is a general protocol for the validation of a this compound analytical standard using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and sensitive analytical technique.

Objective:

To validate and compare the performance of a new this compound analytical standard against an existing, well-characterized standard or for initial qualification.

Materials:
  • This compound analytical standards (from at least two different suppliers or a new batch versus an old one)

  • Mass spectrometer compatible solvents (e.g., acetonitrile, methanol (B129727), water)

  • Formic acid or other appropriate mobile phase modifier

  • Biological matrix (e.g., plasma, urine) for matrix effect evaluation

  • LC-MS/MS system

Methodology:
  • Stock Solution Preparation:

    • Accurately weigh a known amount of the this compound standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol or a mild aqueous base) to create a stock solution of a known concentration (e.g., 1 mg/mL).

    • Store the stock solution under appropriate conditions (e.g., -20°C or -80°C) as recommended by the supplier.[2]

  • Working Standard and Calibration Curve Preparation:

    • Prepare a series of working standard solutions by serially diluting the stock solution.

    • Spike the working standards into a biological matrix (if applicable) to create a calibration curve over the desired concentration range. A typical range might be 1-1000 ng/mL.

  • LC-MS/MS Analysis:

    • Develop a suitable LC method for the separation of this compound from potential interferences. A reverse-phase C18 column is often a good starting point.

    • Optimize the mass spectrometer settings for the detection of this compound. This includes selecting the appropriate ionization mode (positive or negative) and identifying the precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Analyze the prepared calibration standards and quality control (QC) samples.

  • Performance Characteristics Evaluation:

    • Linearity and Range: Assess the linearity of the calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. The coefficient of determination (r²) should be close to 1.0.

    • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations within the calibration range on multiple days. Accuracy should be within ±15% of the nominal concentration, and the coefficient of variation (CV) for precision should be ≤15%.

    • Selectivity and Specificity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention time of this compound.

    • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte.

    • Stability: Assess the stability of the analyte in the stock solution and in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Workflow for Analytical Standard Validation

The following diagram illustrates a typical workflow for validating a new analytical standard.

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_decision Decision stock_new Prepare Stock Solution (New Standard) cal_curves Prepare Calibration Curves and QC Samples stock_new->cal_curves stock_ref Prepare Stock Solution (Reference Standard) stock_ref->cal_curves lcms LC-MS/MS Analysis cal_curves->lcms linearity Assess Linearity and Range lcms->linearity accuracy Determine Accuracy and Precision lcms->accuracy comparison Compare Performance (e.g., slope of curves) linearity->comparison accuracy->comparison decision Accept or Reject New Standard comparison->decision

Caption: Workflow for the validation of a new analytical standard.

Signaling Pathways and Logical Relationships

In the context of this compound, its primary relevance is within metabolic pathways. It is a downstream metabolite in the caffeine metabolism pathway.

Theobromine Theobromine Metabolite_X Other Theobromine Metabolites Theobromine->Metabolite_X DMU_37 This compound Theobromine->DMU_37 Metabolism Excretion Excretion DMU_37->Excretion

Caption: Simplified metabolic pathway of this compound.

By following these guidelines, researchers can confidently select and validate analytical standards for this compound, ensuring the quality and reproducibility of their analytical data. The use of well-characterized reference materials is a cornerstone of good scientific practice and is essential for generating reliable data in drug development and other research fields.

References

Navigating the Analytical Landscape for 3,7-Dimethyluric Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomic studies, particularly those involving caffeine (B1668208) metabolism, the accurate and precise quantification of metabolites such as 3,7-Dimethyluric acid is paramount. This guide provides a comprehensive comparison of the available analytical methodologies, focusing on their performance characteristics and offering supporting experimental data to inform your selection process.

While Enzyme-Linked Immunosorbent Assays (ELISAs) are a common technique for the quantification of various molecules, a thorough search of the current market reveals a notable absence of commercially available ELISA kits specifically designed for this compound. This directs the analytical focus towards alternative, highly sensitive, and specific methods. The predominant and most robustly validated alternative is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as the gold standard for the quantification of small molecules like this compound from complex biological matrices such as urine and plasma.[1][2][3] This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry, allowing for the accurate measurement of low-concentration analytes.[3][4]

The general workflow for LC-MS-based quantification involves sample preparation, chromatographic separation, ionization, and mass analysis.

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Biological Sample (e.g., Urine, Plasma) Extraction Extraction of Analytes Sample->Extraction Cleanup Sample Clean-up (e.g., SPE, Filtration) Extraction->Cleanup Injection Injection onto HPLC Column Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., ESI) Separation->Ionization MassAnalysis Mass Analysis (e.g., Triple Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Quantification Quantification Detection->Quantification

Fig. 1: General workflow of LC-MS/MS for metabolite quantification.

Performance Comparison of LC-MS/MS Methods

The accuracy and precision of an analytical method are critical for reliable results. Accuracy refers to the closeness of a measured value to a standard or known value, often expressed as percent recovery. Precision, on the other hand, measures the reproducibility of the results, typically represented by the coefficient of variation (CV%).

While a direct comparison with ELISA kits is not feasible due to their unavailability, the following table summarizes the performance of various published LC-MS/MS methods for the quantification of this compound and other caffeine metabolites.

MethodAnalyte(s)Sample MatrixAccuracy (% Recovery)Precision (%CV)Limit of Quantification (LOQ)Reference
HPLC-MS/MSCaffeine and 5 metabolites including 1,7-dimethyluric acidUrineNot explicitly stated, but method validatedIntra-day CV < 6.5%, Inter-day CV < 4.8%≤25 nM
LC-MS/MS125 various drugs and their metabolitesUrineNot explicitly stated, but method validatedNot explicitly statedNot explicitly stated[5]
HPLC-DADSeven food additives and caffeinePowdered Drinks95-101%< 4%3.86 - 10.02 mg/kg

Note: Data for this compound specifically is often part of a larger panel of caffeine metabolites. The performance metrics provided are for the overall validated method.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below is a representative protocol for the quantification of caffeine and its metabolites, including this compound, using HPLC-MS/MS, based on published methodologies.[1]

1. Sample Preparation

  • Urine Samples: Dilute urine samples with a buffer solution (e.g., 0.5% acetic acid).

  • Centrifugation: Centrifuge the diluted samples to pellet any particulate matter.

  • Supernatant Collection: Collect the supernatant for injection into the HPLC-MS/MS system.

2. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column, such as a YMC-Pack C30 column (50 x 2.1 mm i.d., 3 µm).[1]

  • Mobile Phase: A gradient elution using two solvents, for example:

    • Eluent A: 0.5% acetic acid in water.[1]

    • Eluent B: 100% acetonitrile.[1]

  • Flow Rate: A typical flow rate would be around 200 µl/min.[1]

  • Injection Volume: 10 µl.[1]

  • Column Temperature: 60 °C.[1]

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and other analytes of interest would be monitored.

3. Data Analysis

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard or by using a standard curve generated from serial dilutions of a pure standard.

The ELISA Alternative: A General Overview

Although no specific ELISA kits for this compound were identified, it is beneficial for researchers to understand the general principles of this immunoassay. ELISAs are plate-based assays designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. The competitive ELISA format would be the most likely approach for a small molecule like this compound.

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_incubation Incubation cluster_washing Washing cluster_substrate Substrate Addition cluster_detection Detection A Antibody Coating B Blocking A->B C Add Sample/Standard & Labeled Antigen B->C D Wash C->D E Add Substrate D->E F Measure Signal E->F

Fig. 2: General workflow of a competitive ELISA.

In a competitive ELISA, the target antigen in the sample competes with a labeled version of the antigen for binding to a limited number of antibodies coated on the microplate. The resulting signal is inversely proportional to the amount of target antigen in the sample.

Conclusion

For researchers requiring the quantification of this compound, LC-MS/MS stands as the most reliable and validated method. Its high sensitivity, specificity, and proven performance in complex biological matrices make it the superior choice in the absence of commercially available ELISA kits. The detailed protocols and performance data provided in this guide offer a solid foundation for the implementation of this technique in your research endeavors. As the field of metabolomics continues to evolve, the development of high-throughput immunoassays for small molecules like this compound may become a reality, offering a complementary approach to the powerful capabilities of mass spectrometry.

References

A Comparative Analysis of 3,7-Dimethyluric Acid Levels in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 3,7-Dimethyluric Acid levels across different patient cohorts, supported by experimental data and detailed methodologies. This compound, a metabolite of theobromine (B1682246) and a downstream product of caffeine (B1668208) metabolism, has been investigated in various physiological and pathological states. This document summarizes the available quantitative data to facilitate further research and drug development efforts.

Data Summary

The concentration of this compound has been predominantly measured in urine, as its levels in plasma are often below the limit of detection. The following table summarizes the reported urinary concentrations in different study cohorts.

Patient CohortMatrixConcentration (µmol/L)Study Notes
General Adult PopulationUrine0.73 (Median)Data from the US National Health and Nutrition Examination Survey (NHANES) 2011-2014, representing a large, cross-sectional sample of the US adult population[1].
Individuals with Metabolic SyndromeUrinePositively AssociatedA study using NHANES data found that a principal component of caffeine metabolites, which included this compound, was positively associated with metabolic syndrome. Specific concentration levels for this cohort were not reported[1].
Men at Risk for Prostate CancerUrineNot ReportedA study investigating urinary caffeine metabolites and their association with elevated prostate-specific antigen (PSA) levels did not report the mean or median concentrations of this compound in this cohort[2].
Parkinson's Disease PatientsPlasmaNot DetectedIn a study comparing plasma metabolomics between Parkinson's disease patients and healthy controls, this compound was not detected in either group, suggesting that plasma is not a suitable matrix for its quantification in this context.

Experimental Protocols

The quantification of this compound in urine is typically performed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This method offers high sensitivity and specificity for the detection of metabolites in complex biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for preparing urine samples for UHPLC-MS/MS analysis involves solid-phase extraction to remove interfering substances and concentrate the analytes of interest.

  • Sample Thawing and Centrifugation: Urine samples stored at -80°C are thawed at room temperature. An aliquot of the urine is then centrifuged to pellet any particulate matter.

  • Dilution and Internal Standard Spiking: The supernatant is diluted with a solution containing a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in instrument response.

  • SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol (B129727) and then with an acidic aqueous solution (e.g., 0.1% formic acid).

  • Sample Loading: The diluted urine sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with an acidic aqueous solution to remove hydrophilic interferences.

  • Elution: The retained analytes, including this compound, are eluted from the cartridge with an organic solvent, typically methanol.

  • Drying and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a solvent compatible with the UHPLC mobile phase.

UHPLC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a UHPLC system equipped with a C18 analytical column. A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid). This separates this compound from other urinary components.

  • Mass Spectrometric Detection: The eluent from the UHPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: The concentration of this compound is determined by multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and its internal standard are monitored. The peak area ratio of the analyte to the internal standard is used to calculate the concentration based on a calibration curve.

Visualizations

Caffeine Metabolism Pathway

The following diagram illustrates the metabolic pathway of caffeine, highlighting the position of this compound as a downstream metabolite of theobromine.

cluster_enzymes Key Enzymes Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% Theobromine Theobromine Caffeine->Theobromine ~12% Theophylline Theophylline Caffeine->Theophylline ~4% Other_Metabolites Other Metabolites Paraxanthine->Other_Metabolites Dimethyluric_Acid_3_7 This compound Theobromine->Dimethyluric_Acid_3_7 Theophylline->Other_Metabolites CYP1A2 CYP1A2 XO Xanthine Oxidase

Caption: Simplified caffeine metabolism pathway.

Experimental Workflow for Urinary Metabolite Analysis

This diagram outlines the key steps involved in the analysis of urinary metabolites like this compound, from sample collection to data analysis.

cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Urine Sample Collection Sample_Storage Storage at -80°C Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (SPE) Sample_Storage->Sample_Preparation UHPLC_MSMS UHPLC-MS/MS Analysis Sample_Preparation->UHPLC_MSMS Data_Processing Data Processing UHPLC_MSMS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis

Caption: General experimental workflow.

References

Establishing a Reference Range for Urinary 3,7-Dimethyluric Acid in a Healthy Population: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of urinary 3,7-dimethyluric acid as a biomarker, primarily of dietary caffeine (B1668208) and theobromine (B1682246) intake. It is intended for researchers, scientists, and drug development professionals interested in utilizing this and related metabolites in clinical and epidemiological studies. The document outlines available data on urinary concentrations in a healthy adult population, compares it with other relevant caffeine metabolites, and provides detailed experimental protocols for its quantification.

Quantitative Data on Urinary Caffeine Metabolites

While a formally established clinical reference range for this compound is not widely available in the literature, data from large-scale population studies provide valuable insights into its expected urinary concentrations in healthy adults. The following table summarizes the median and interquartile range (IQR) for this compound and other key caffeine metabolites from a representative sample of the US adult population.[1][2] These values can serve as a practical reference for ongoing research.

MetaboliteAbbreviationMedian (μmol/L)Interquartile Range (P25–P75) (μmol/L)Primary Precursor(s)
1-Methyluric Acid1-MU56.85Not ReportedCaffeine, Paraxanthine (B195701)
3-Methyluric Acid3-MU0.43Not ReportedTheophylline
7-Methyluric Acid7-MU11.10Not ReportedTheobromine
1,3-Dimethyluric Acid1,3-DMU6.28Not ReportedTheophylline
1,7-Dimethyluric Acid1,7-DMU24.40Not ReportedParaxanthine
This compound 3,7-DMU 0.73 Not Reported Theobromine
1,3,7-Trimethyluric Acid1,3,7-TMU1.24Not ReportedCaffeine
1-Methylxanthine1-MX26.30Not ReportedCaffeine, Paraxanthine
3-Methylxanthine3-MX22.95Not ReportedTheophylline, Theobromine
7-Methylxanthine7-MX37.55Not ReportedTheobromine
1,3-Dimethylxanthine1,3-DMX (Theophylline)1.65Not ReportedCaffeine
1,7-Dimethylxanthine1,7-DMX (Paraxanthine)16.10Not ReportedCaffeine
3,7-Dimethylxanthine3,7-DMX (Theobromine)13.45Not ReportedCaffeine
1,3,7-Trimethylxanthine1,3,7-TMX (Caffeine)3.08Not Reported-
5-Acetylamino-6-amino-3-methyluracilAAMU58.90Not ReportedCaffeine, Paraxanthine

Alternative Biomarkers for Caffeine Intake

Several other metabolites are often considered alongside or as alternatives to this compound for assessing caffeine intake. The choice of biomarker can depend on the specific research question, as different metabolites reflect different metabolic pathways and kinetics.

  • Paraxanthine (1,7-Dimethylxanthine): The major metabolite of caffeine in humans, accounting for approximately 84% of caffeine metabolism. It is often considered the most reliable biomarker of short-term caffeine intake.

  • Theophylline (1,3-Dimethylxanthine) and Theobromine (3,7-Dimethylxanthine): Also primary metabolites of caffeine, though in smaller proportions. Theobromine is also found in significant amounts in chocolate.

  • 1-Methylxanthine and 1-Methyluric Acid: Downstream metabolites of paraxanthine and reflect a significant portion of caffeine elimination.

  • Metabolic Ratios: Ratios of different caffeine metabolites, such as the paraxanthine/caffeine ratio, are frequently used to phenotype the activity of drug-metabolizing enzymes like CYP1A2.[3]

Experimental Protocols

The quantification of this compound and other caffeine metabolites in urine is most commonly and reliably achieved using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[3][4]

Sample Collection and Storage
  • Collection: For general population studies, a spot urine sample is often sufficient. For metabolic balance studies, a 24-hour urine collection may be preferred.[5]

  • Storage: Urine samples should be collected in sterile containers and stored at -20°C or, for long-term storage, at -80°C to minimize degradation of metabolites.

Sample Preparation

A simple "dilute and shoot" method is often adequate for urine samples due to the relatively high concentrations of caffeine metabolites. However, for enhanced sensitivity and to remove potential matrix interferences, a protein precipitation or solid-phase extraction (SPE) step can be included.

a) Protein Precipitation (for higher protein content urine):

  • Thaw urine samples on ice.

  • To 200 µL of urine, add 400 µL of ice-cold acetonitrile (B52724) (or methanol).[6]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).[6]

b) Solid-Phase Extraction (SPE) (for cleaner samples):

  • Condition a mixed-mode or reverse-phase SPE cartridge with methanol (B129727) followed by water.

  • Load the urine sample onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or 5% methanol) to remove salts and other polar interferences.

  • Elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute as described above.

HPLC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Column: A C18 reverse-phase column is typically used for separation.

  • Mobile Phases:

    • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%) to improve ionization.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is used to separate the metabolites.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for methylxanthines and their metabolites.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis on a triple quadrupole mass spectrometer. This involves selecting the precursor ion (the protonated molecule [M+H]+) and a specific product ion for each analyte. For this compound, the protonated molecular ion ([M+H]+) would be at m/z 197.1.[3]

Visualizations

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~12% Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% MX_1 1-Methylxanthine Paraxanthine->MX_1 DMU_17 1,7-Dimethyluric Acid Paraxanthine->DMU_17 DMU_37 This compound Theobromine->DMU_37 MX_7 7-Methylxanthine Theobromine->MX_7 MX_3 3-Methylxanthine Theophylline->MX_3 MU_7 7-Methyluric Acid MX_7->MU_7 MU_3 3-Methyluric Acid MX_3->MU_3 MU_1 1-Methyluric Acid MX_1->MU_1

Caption: Metabolic pathway of caffeine.

experimental_workflow start Urine Sample Collection storage Sample Storage (-80°C) start->storage prep Sample Preparation (e.g., Protein Precipitation or SPE) storage->prep analysis HPLC-MS/MS Analysis prep->analysis quant Data Acquisition (MRM Mode) analysis->quant processing Data Processing and Quantification quant->processing end Reference Range Establishment processing->end

Caption: Experimental workflow for biomarker quantification.

References

Safety Operating Guide

Proper Disposal of 3,7-Dimethyluric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 3,7-Dimethyluric acid must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. Although not classified as a hazardous substance, responsible management of surplus and contaminated materials is essential.[1][2] This guide provides a clear, step-by-step approach to the disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Safety and Disposal Overview

The following table summarizes key information regarding the disposal and handling of this compound, based on available safety data sheets.

ParameterInformationSource
Hazard Classification Not a hazardous substance or mixture.[1][2]
Primary Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Contaminated Packaging Dispose of as unused product.[1]
Accidental Release Sweep up, shovel, and keep in suitable, closed containers for disposal. Avoid dust formation.[1]
Environmental Precautions Do not let product enter drains.[1][2]
Personal Protective Equipment (PPE) Eyeshields, Gloves, type N95 (US).

Disposal Protocol for this compound

A systematic approach is crucial for the proper disposal of any chemical, including non-hazardous substances like this compound. The following workflow outlines the decision-making process for its disposal.

cluster_0 A Start: this compound Waste Generated B Is the material surplus and non-recyclable? A->B G For spills, sweep up, place in a closed container for disposal. A->G C Is the packaging contaminated? B->C No D Consult with a licensed disposal company for collection and disposal. B->D Yes E Dispose of as unused product through a licensed disposal company. C->E Yes F End C->F No D->F E->F

Caption: Decision workflow for the proper disposal of this compound.

Detailed Experimental Protocol for Spill Cleanup

In the event of a spill, follow these steps to ensure safe cleanup and disposal:

  • Ensure Proper Ventilation: Work in a well-ventilated area to avoid inhalation of any dust.

  • Wear Appropriate PPE: At a minimum, wear safety glasses and gloves. For larger spills where dust may be generated, a NIOSH-approved N95 respirator is recommended.

  • Contain the Spill: Prevent the spilled material from spreading or entering drains.

  • Clean Up: Carefully sweep up the solid material. Avoid actions that could generate dust. A shovel or other appropriate tool can be used.

  • Collect Waste: Place the collected this compound into a suitable, sealable container.

  • Label Container: Clearly label the container as "this compound Waste for Disposal."

  • Final Disposal: Arrange for the container to be collected by a licensed chemical disposal company.

It is imperative to consult your institution's specific waste disposal guidelines and to adhere to all local, state, and federal regulations.[2] While this compound is not classified as hazardous, responsible chemical management is a cornerstone of laboratory safety.

References

Personal protective equipment for handling 3,7-Dimethyluric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 3,7-Dimethyluric Acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment is recommended:

PPE CategoryItemSpecification
Eye Protection Safety GlassesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Hand Protection GlovesHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.
Respiratory Protection Dust MaskRespiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks.
Body Protection Laboratory CoatWear protective clothing to minimize personal contact.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Minimize Contact: Limit all unnecessary personal contact with the chemical.[1]

  • Ventilation: Use in a well-ventilated area to avoid the accumulation of dust.[1]

  • Avoid Dust Formation: Take care to avoid generating dust during handling.[1]

  • Hygiene: After handling, wash and dry hands thoroughly. Good hygiene practice requires that exposure be kept to a minimum.[1]

Storage:

  • Original Container: Store in the original, securely sealed containers.[1]

  • Cool and Dry: Keep in a cool, dry, and well-ventilated area.[1]

  • Incompatible Materials: Store away from incompatible materials, such as oxidizing agents, and foodstuff containers.[1]

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in compliance with all applicable regulations.

Procedure:

  • Waste Collection: Collect surplus and non-recyclable solutions in a suitable, closed container for disposal.

  • Professional Disposal: Offer the waste to a licensed disposal company.

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Avoid Drains: Do not allow the product or wash water from cleaning or process equipment to enter drains.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

start Start prep Preparation: Don PPE start->prep handling Handling: Weighing & Transfer prep->handling experiment Experimental Use handling->experiment cleanup Cleanup: Decontaminate Workspace experiment->cleanup disposal Waste Disposal: Collect & Label Waste cleanup->disposal end End disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.